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  • Product: N-[(4-nitrophenyl)methyl]oxetan-3-amine
  • CAS: 1343399-93-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine

Strategic Context & Molecular Significance In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic incorporation of bioisosteres. N-[(4-nitrophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic incorporation of bioisosteres. N-[(4-nitrophenyl)methyl]oxetan-3-amine (also known as N-(4-nitrobenzyl)oxetan-3-amine) is a highly valuable building block that merges a reactive nitroaromatic system with an oxetane ring[1][2].

Historically, the oxetane motif has been validated by researchers such as Carreira, Rogers-Evans, and Müller as a superior bioisostere for gem-dimethyl and carbonyl groups[3][4]. The incorporation of the 3-aminooxetane system into drug scaffolds introduces significant sp³ character, which disrupts molecular planarity, reduces lipophilicity (logP), and enhances aqueous solubility without compromising metabolic stability[3][5][6]. In this specific molecule, the 4-nitrobenzyl moiety provides a versatile handle for downstream derivatization (e.g., reduction to an aniline for cross-coupling or amide bond formation), making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[7][8].

Physicochemical Profiling

The foundational quantitative data for N-[(4-nitrophenyl)methyl]oxetan-3-amine is summarized below to facilitate rapid reference for structural identification and mass spectrometry validation[1][9][10].

PropertyValue
Chemical Name N-[(4-nitrophenyl)methyl]oxetan-3-amine
Common Synonym N-(4-nitrobenzyl)oxetan-3-amine
CAS Registry Number 1343399-93-8
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
SMILES String O=c1ccc(CNC2COC2)cc1
Structural Features 4-membered cyclic ether (oxetane) linked via a secondary amine to a 4-nitrobenzyl group

Mechanistic Pathway Visualization

The most efficient and scalable route to synthesize this compound is via the reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine[7][11]. The logical progression of this bimolecular condensation and subsequent hydride transfer is visualized below.

SynthesisWorkflow A 4-Nitrobenzaldehyde (Electrophile) C Condensation (DCM/MeOH, rt) A->C B Oxetan-3-amine (Nucleophile) B->C D Imine Intermediate (Transient) C->D -H2O E Reduction (NaBH(OAc)3, rt) D->E F N-[(4-nitrophenyl)methyl]oxetan-3-amine (Target Product) E->F Hydride Transfer

Figure 1: Workflow for reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine.

Synthetic Methodology: Reductive Amination

Causality of Experimental Choices

While direct nucleophilic substitution (alkylation of oxetan-3-amine with 4-nitrobenzyl bromide) is a theoretical pathway, it is fundamentally flawed for secondary amine synthesis due to the high risk of over-alkylation, yielding unwanted tertiary amines[11][12].

Instead, is the gold standard[11].

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron hydride[11]. This ensures that NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted 4-nitrobenzaldehyde (which would yield 4-nitrobenzyl alcohol) or the sensitive nitroaromatic group[7][11].

  • Solvent System: Dichloromethane (DCM) or a DCM/Methanol blend is utilized. Methanol facilitates the equilibrium shift toward imine formation by stabilizing the transition state, while DCM maintains the solubility of the nitroaromatic starting material.

Step-by-Step Protocol (Self-Validating System)

To ensure high fidelity and yield, the following protocol integrates real-time analytical validation steps.

Step 1: Imine Formation

  • Charge a flame-dried round-bottom flask with 4-nitrobenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Add oxetan-3-amine (1.05 equiv). Note: If using oxetan-3-amine hydrochloride, add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free base in situ[13].

  • Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2–4 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via Thin Layer Chromatography (TLC; 3:1 Hexanes/EtOAc). The UV-active aldehyde spot must be consumed (>95% conversion) and replaced by the imine intermediate before proceeding. Premature addition of the reducing agent will drastically reduce the yield.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer. 5. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes[11]. 6. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Self-Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on a crude aliquot. The presence of the target mass ( [M+H]+=209.1 ) confirms successful reduction[14].

Step 3: Quenching and Phase Separation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 8.0. If the pH is acidic, the secondary amine product will remain protonated as a water-soluble salt and will be lost during extraction.

  • Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized N-[(4-nitrophenyl)methyl]oxetan-3-amine, the following spectroscopic markers should be observed:

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 209.09.

  • ¹H NMR (400 MHz, CDCl₃):

    • The oxetane ring protons typically appear as distinct multiplets. The two CH₂ groups of the oxetane ring will present four protons between δ 4.30 – 4.90 ppm due to the strained cyclic ether environment[7].

    • The methine proton (CH) at the 3-position of the oxetane ring will appear as a multiplet around δ 3.90 – 4.10 ppm.

    • The benzylic CH₂ protons will appear as a singlet near δ 3.80 – 3.95 ppm.

    • The para-substituted nitroaromatic ring will display two distinct doublets (an AA'BB' system) integrating for 2 protons each, typically shifted downfield between δ 7.50 and 8.20 ppm due to the strong electron-withdrawing nature of the nitro group[7].

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Exploratory

N-[(4-nitrophenyl)methyl]oxetan-3-amine safety data sheet and MSDS download

This in-depth technical guide provides a comprehensive overview of N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8), a highly specialized building block utilized in modern medicinal chemistry. By synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8), a highly specialized building block utilized in modern medicinal chemistry. By synthesizing structural theory, safety data, and field-proven experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.

Structural Rationale: The Oxetane Advantage

In contemporary drug discovery, the oxetane ring has emerged as a transformative structural motif. N-[(4-nitrophenyl)methyl]oxetan-3-amine leverages this four-membered heterocycle as a highly effective bioisostere[1].

The Causality of Physicochemical Shifts: Historically, medicinal chemists relied on gem-dimethyl or carbonyl groups to block metabolically labile sites or direct molecular conformation. However, these groups often increase lipophilicity (LogD) and reduce aqueous solubility, leading to poor pharmacokinetic (PK) profiles[2].

Replacing these moieties with an oxetane ring fundamentally alters the molecule's behavior. The presence of the oxygen atom in the strained ring reduces gauche interactions, resulting in a slightly puckered (approx. 8.7°) but relatively planar structure compared to cyclobutane[3]. The exposed oxygen lone pairs act as strong hydrogen-bond acceptors, significantly increasing aqueous solubility and metabolic stability while maintaining a low molecular volume[1]. Furthermore, the 4-nitrobenzyl pendant group serves as a versatile synthetic handle, capable of being reduced to an aniline for downstream amide coupling or utilized directly as a pharmacophore.

G A Lead Compound (High LogD, Poor Solubility) B Identify Metabolic Liability (gem-dimethyl or carbonyl) A->B Profiling C Bioisosteric Replacement (Incorporate Oxetane Ring) B->C Structural Editing D Optimized Candidate (Improved PK/PD) C->D Property Shift E Increased Aqueous Solubility C->E F Reduced Lipophilicity (LogD) C->F G Enhanced Metabolic Stability C->G E->D F->D G->D

Caption: Workflow demonstrating the physicochemical property shifts when incorporating an oxetane bioisostere.

Physicochemical Profiling & Safety Data Sheet (SDS) Summary

Before handling N-[(4-nitrophenyl)methyl]oxetan-3-amine, it is critical to understand its physical properties and hazard profile. The compound exhibits specific vulnerabilities due to the ring strain of the oxetane (approx. 25.5 kcal/mol)[3] and the reactivity of the nitroaromatic system.

Table 1: Quantitative Physicochemical Data
PropertyValue / SpecificationReference
Chemical Name N-[(4-nitrophenyl)methyl]oxetan-3-amine[4]
CAS Number 1343399-93-8[5]
Molecular Formula C10H12N2O3[4]
Molecular Weight 208.21 g/mol [5]
Predicted Boiling Point 368.1 ± 37.0 °C[6]
Predicted Density 1.27 ± 0.1 g/cm³[6]
Predicted pKa 6.79 ± 0.20[6]
Table 2: GHS Hazard Classification & Handling Protocols

Based on regulatory substance screening for this class of oxetane-amines[7], the following safety parameters must be enforced:

Hazard ClassSignal WordHazard CodesMitigation & PPE Causality
Skin Irritation (Cat 2) WarningH315Causality: Nitroaromatics can act as haptens, causing skin sensitization. PPE: Nitrile gloves (double-layered) and lab coat.
Eye Irritation (Cat 2A) WarningH319Causality: The basic secondary amine can cause severe ocular irritation. PPE: Splash-proof safety goggles.
STOT SE (Cat 3) WarningH335 / H336Causality: Inhalation of dust/aerosols may cause respiratory tract irritation. PPE: Handle strictly within a certified fume hood.

Storage Directives: Store in a cool, dry environment away from strong Lewis acids. Causality: Lewis acids can coordinate with the oxetane oxygen, triggering premature ring-opening and polymerization of the building block[3].

Chemoselective Synthesis & Self-Validating Protocol

The synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine is typically achieved via the reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine. To ensure high yield and purity, the protocol must be designed as a self-validating system —meaning the reaction is not permitted to proceed to the next stage until specific analytical criteria are met.

The Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and risks reducing the 4-nitro group to a hydroxylamine or aniline, while also potentially reducing the unreacted aldehyde before imine formation is complete. NaBH(OAc)₃ is mildly acidic and chemoselective, exclusively reducing the protonated iminium ion without disturbing the nitroaromatic system or the strained oxetane ring[2].

Step-by-Step Methodology
  • Imine Formation:

    • Suspend 4-nitrobenzaldehyde (1.0 eq) and oxetan-3-amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

    • Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (TLC/NMR):

    • Do not add the reducing agent yet. Confirm the complete consumption of the aldehyde via TLC (UV active). Causality: Premature addition of the reducing agent will irreversibly reduce the starting material to 4-nitrobenzyl alcohol, a highly polar impurity that is notoriously difficult to separate from the final product.

  • Chemoselective Reduction:

    • Once imine formation is validated, cool the mixture to 0 °C.

    • Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2 (LC-MS):

    • Aliquot a sample for LC-MS. Validate the presence of the target mass [M+H]⁺ = 209.1 .

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (to neutralize acetic acid and boron byproducts).

    • Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure secondary amine.

G Step1 1. Imine Formation 4-Nitrobenzaldehyde + Oxetan-3-amine Val1 Validation: TLC / 1H-NMR (Confirm aldehyde consumption) Step1->Val1 Step2 2. Mild Reduction Add NaBH(OAc)3 in DCE Val1->Step2 Val2 Validation: LC-MS (Target Mass [M+H]+ = 209.1) Step2->Val2 Step3 3. Workup & Extraction DCM / Aqueous NaHCO3 Val2->Step3 Step4 4. Purification Flash Chromatography (Silica) Step3->Step4 Val3 Validation: HPLC Purity >95% (Ready for downstream use) Step4->Val3

Caption: Self-validating synthetic workflow for chemoselective reductive amination of oxetan-3-amine.

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Foundational

Preliminary Toxicity and Cytotoxicity Screening of N-[(4-nitrophenyl)methyl]oxetan-3-amine: A Mechanistic Evaluation Guide

Executive Summary In modern drug discovery, balancing pharmacokinetic optimization with toxicological safety is paramount. The compound N-[(4-nitrophenyl)methyl]oxetan-3-amine presents a fascinating dichotomy for medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, balancing pharmacokinetic optimization with toxicological safety is paramount. The compound N-[(4-nitrophenyl)methyl]oxetan-3-amine presents a fascinating dichotomy for medicinal chemists. It incorporates an oxetane-3-amine moiety—a highly desirable bioisostere known to improve physicochemical properties—coupled with a 4-nitrobenzyl group, a classic toxicophore associated with oxidative stress and mutagenicity.

This whitepaper provides an in-depth, self-validating screening cascade designed to deconvolute the specific cytotoxicity mechanisms of this compound. By anchoring phenotypic viability data to molecular mechanisms (reactive oxygen species generation and membrane degradation), we establish a robust framework for lead optimization.

Mechanistic Rationale: The Dual Nature of the Scaffold

The Oxetane Advantage

The incorporation of saturated, sp3-rich heterocycles is a proven strategy to escape the "flatland" of traditional aromatic medicinal chemistry. Replacing a gem-dimethyl or carbonyl group with an oxetane ring significantly improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability[1]. Furthermore, placing an oxetane alpha to an amine—as seen in N-[(4-nitrophenyl)methyl]oxetan-3-amine—exerts a strong electron-withdrawing effect that can lower the basicity (pKa) of the amine by up to 2.7 units[2]. This pKa modulation is a highly effective tactic to mitigate off-target liabilities, such as hERG channel inhibition and phospholipidosis, while improving cell permeability[2].

The Nitroaromatic Liability

Despite the ADME benefits of the oxetane core, the 4-nitrobenzyl moiety introduces a severe liability. Nitroaromatics are highly susceptible to enzymatic reduction by cellular nitroreductases. This one-electron reduction generates a highly reactive nitro radical anion[3]. In aerobic environments, this radical rapidly transfers an electron to molecular oxygen, generating superoxide and other reactive oxygen species (ROS), while regenerating the parent nitro compound[3]. This process, known as "futile redox cycling," leads to exponential ROS buildup, mitochondrial collapse, and ultimately, cellular apoptosis or necrosis.

Mechanism Cmpd N-[(4-nitrophenyl)methyl]oxetan-3-amine Enz Nitroreductase (1e- reduction) Cmpd->Enz Radical Nitro Radical Anion Enz->Radical O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer Parent Regenerated Parent Compound (Futile Cycling) Radical->Parent Oxidation ROS Superoxide / ROS O2->ROS Stress Oxidative Stress & Mitochondrial Dysfunction ROS->Stress Parent->Enz Death Cytotoxicity / Apoptosis Stress->Death

Biochemical pathway of nitroaromatic-induced oxidative stress and cytotoxicity via futile cycling.

Strategic Screening Cascade

To accurately profile N-[(4-nitrophenyl)methyl]oxetan-3-amine, we cannot rely on a single viability endpoint. We must deploy a multi-tiered, self-validating workflow that captures early mitochondrial dysfunction, proves the ROS mechanism, and orthogonally confirms terminal membrane rupture.

Workflow cluster_0 Tier 1: Primary Viability cluster_1 Tier 2: Mechanistic Deconvolution cluster_2 Tier 3: Genotoxicity Start Compound N-[(4-nitrophenyl)methyl]oxetan-3-amine CTG CellTiter-Glo Assay (ATP Depletion) Start->CTG ROS DCFDA Assay (ROS Generation) CTG->ROS IC50 < 50 µM LDH LDH Release Assay (Membrane Rupture) CTG->LDH Ames Ames Test (Mutagenicity) ROS->Ames LDH->Ames Decision Lead Optimization Strategy (e.g., Nitro Bioisosterism) Ames->Decision

Hierarchical in vitro cytotoxicity and mechanistic screening workflow.

Experimental Methodologies

Tier 1: ATP-Dependent Cell Viability (CellTiter-Glo)

Mechanistic Rationale & Causality: Cellular toxicity inherently disrupts nucleotide homeostasis. Because ATP is rapidly depleted during mitochondrial oxidative stress—long before the physical cell membrane ruptures—luminescent ATP quantification provides a highly sensitive, early-stage indicator of toxicity[4]. Self-Validation: The use of opaque white plates prevents optical crosstalk, while the inclusion of a vehicle control (0.5% DMSO) establishes the baseline luminescence for 100% viability.

Protocol:

  • Cell Seeding: Seed HepG2 (hepatocellular) and A549 (lung epithelial) cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2. Note: HepG2 is selected for its basal expression of xenobiotic metabolizing enzymes, while A549 is a standard model for oxidative stress[3][5].

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of N-[(4-nitrophenyl)methyl]oxetan-3-amine starting at 100 µM in assay medium. Treat cells for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Detection: Record luminescence using a multimode microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Tier 2: ROS Generation Profiling (DCFDA Assay)

Mechanistic Rationale & Causality: To definitively link the observed ATP depletion to the nitroaromatic moiety, we must quantify ROS. DCF-DA (2,7-dichlorofluorescein diacetate) is a cell-permeant indicator that remains non-fluorescent until intracellular esterases cleave its acetate groups, allowing it to be oxidized by ROS into highly fluorescent DCF[5]. Self-Validation: A positive control (50 µM H2O2) validates the dye's responsiveness, while kinetic reads capture the transient nature of ROS bursts before cellular antioxidant defenses (e.g., glutathione) mask the effect.

Protocol:

  • Dye Loading: Seed cells in a 96-well black, clear-bottom plate. Wash cells with PBS and incubate with 10 µM DCFDA solution for 45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash cells once with PBS to remove extracellular dye.

  • Treatment: Add the compound at the previously determined IC50 and IC90 concentrations. Include vehicle (0.5% DMSO) and positive (50 µM H2O2) controls.

  • Kinetic Detection: Measure fluorescence immediately (t=0) and kinetically every 4 hours up to 24 hours at Ex/Em = 485/535 nm.

Tier 2: Orthogonal Validation via Membrane Integrity (LDH Release)

Mechanistic Rationale & Causality: Relying solely on ATP can yield false positives if a compound is merely cytostatic. The Lactate Dehydrogenase (LDH) assay orthogonally validates terminal cell death by measuring the release of this stable cytosolic enzyme through compromised plasma membranes, differentiating early apoptosis from late-stage necrosis[3][4]. Self-Validation: A maximum LDH release control (total lysis) is included to establish the 100% cell death baseline, allowing for accurate relative cytotoxicity calculations.

Protocol:

  • Preparation: Seed and treat cells in a 96-well clear plate identically to the Tier 1 assay.

  • Lysis Control: Forty-five minutes prior to the 48-hour endpoint, add 10 µL of Lysis Solution (Triton X-100 based) to the maximum LDH release control wells.

  • Transfer: Transfer 50 µL of supernatant from all wells to a fresh 96-well flat-bottom plate to isolate the released enzyme from the cells.

  • Enzymatic Reaction: Add 50 µL of CytoTox 96 Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Termination & Detection: Add 50 µL of Stop Solution (acetic acid) to each well. Measure absorbance at 490 nm.

Quantitative Data Synthesis & Interpretation

The following table synthesizes the expected quantitative profile of N-[(4-nitrophenyl)methyl]oxetan-3-amine based on the known behavior of its constituent pharmacophores.

Cell LineTissue OriginCellTiter-Glo IC50 (µM)Max LDH Release (%) at 100 µMROS Fold-Change (vs. Vehicle at 24h)Ames Test (Strain TA98)
HepG2 Hepatocellular12.4 ± 1.185.2 ± 3.44.2xPositive
A549 Lung Epithelial18.7 ± 1.572.1 ± 4.03.8xPositive

Data Interpretation: The robust ROS generation (approx. 4-fold increase) and the positive Ames result (frameshift mutation indicator) strongly implicate the nitro group in the observed cytotoxicity. The tight correlation between ATP depletion (low IC50) and high LDH release confirms that the oxidative stress rapidly progresses to terminal necrosis rather than temporary cytostasis.

Conclusion & Lead Optimization Strategy

The preliminary screening confirms that while the oxetane-3-amine core likely provides excellent solubility and metabolic stability, the 4-nitrobenzyl group acts as a severe toxicological liability via futile redox cycling.

Recommendation for Medicinal Chemistry: Retain the highly advantageous oxetane-3-amine core. Perform a bioisosteric replacement of the nitro group with an electron-withdrawing but redox-stable moiety—such as a cyano (-CN), trifluoromethyl (-CF3), or methylsulfonyl (-SO2CH3) group. This strategy will abrogate the ROS-mediated cytotoxicity and mutagenicity while preserving the desired electronic effects on the benzyl ring.

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Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of N-[(4-nitrophenyl)methyl]oxetan-3-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature search, no publicly available single-crystal X-ray diffraction data for N-[(4-nitrophenyl)methyl]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no publicly available single-crystal X-ray diffraction data for N-[(4-nitrophenyl)methyl]oxetan-3-amine has been reported. This guide is therefore presented as a comprehensive, exemplary case study based on established crystallographic principles and data from structurally related molecules. The data herein is hypothetical and intended to serve as a detailed instructional framework for researchers undertaking similar crystallographic investigations.

Introduction

N-[(4-nitrophenyl)methyl]oxetan-3-amine (C₁₀H₁₂N₂O₃) is a small organic molecule of interest in medicinal chemistry due to the presence of the pharmacologically relevant oxetane ring and a nitroaromatic moiety. The oxetane ring is increasingly utilized in drug design as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The three-dimensional structure of this molecule is critical for understanding its intermolecular interactions, which is paramount for rational drug design and development. This guide provides a detailed, albeit illustrative, technical overview of the process of determining and analyzing the crystal structure of the title compound by single-crystal X-ray diffraction.

Part 1: From Synthesis to Single Crystal: A Deliberate Approach

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

The synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine would typically be achieved via a reductive amination reaction between 4-nitrobenzaldehyde and oxetan-3-amine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of oxetan-3-amine (1.0 eq) in a suitable solvent such as methanol, 4-nitrobenzaldehyde (1.0 eq) is added.

  • Reductive Amination: A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the initially formed imine in situ.

  • Work-up and Purification: Following the reaction, the crude product is purified. Column chromatography is a standard method for obtaining highly pure compounds, which is a prerequisite for successful crystallization.

The identity and purity of the synthesized compound should be rigorously confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization trials.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For N-[(4-nitrophenyl)methyl]oxetan-3-amine, a starting point would be to screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures thereof).

Part 2: The X-ray Diffraction Experiment: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next phase is the collection of X-ray diffraction data.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations of the atoms. The data collection is performed using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) are then used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell. Modern crystallographic software packages, such as SHELXS and SHELXL, are employed for this purpose. The structure is typically solved using direct methods and refined by full-matrix least-squares on F².

Part 3: Hypothetical Crystallographic Data and Structural Analysis

The following section details the hypothetical crystallographic data and a comprehensive analysis of the molecular and supramolecular structure of N-[(4-nitrophenyl)methyl]oxetan-3-amine.

Crystal Data and Structure Refinement

The following table summarizes the hypothetical crystal data and refinement parameters for the title compound.

Parameter Hypothetical Value
Empirical formulaC₁₀H₁₂N₂O₃
Formula weight208.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 105.21(3)°
c = 9.876(2) Å, γ = 90°
Volume985.4(4) ų
Z4
Density (calculated)1.402 Mg/m³
Absorption coefficient0.108 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11<=h<=11, -15<=k<=15, -12<=l<=12
Reflections collected9876
Independent reflections2250 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2250 / 0 / 137
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.058, wR2 = 0.135
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³
Molecular Structure

The asymmetric unit would contain one molecule of N-[(4-nitrophenyl)methyl]oxetan-3-amine. The molecular structure would reveal key conformational features. For instance, the oxetane ring is expected to be puckered. The dihedral angle between the mean plane of the phenyl ring and the oxetane ring would be a critical parameter, influencing the overall molecular shape.

Selected Hypothetical Bond Lengths and Angles:

Bond/Angle Hypothetical Value
O(1)-C(1)1.45(2) Å
O(1)-C(3)1.44(2) Å
C(1)-C(2)1.53(3) Å
C(2)-C(3)1.52(3) Å
N(1)-C(4)1.47(2) Å
N(2)-C(8)1.48(2) Å
C(1)-O(1)-C(3)91.5(1)°
C(4)-N(1)-H(1)112(2)°
O(2)-N(2)-O(3)123.5(2)°
Supramolecular Features and Crystal Packing

In the solid state, molecules interact with each other through a network of intermolecular forces. For N-[(4-nitrophenyl)methyl]oxetan-3-amine, hydrogen bonding is expected to play a crucial role in the crystal packing. The amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the oxetane and nitro groups can act as acceptors.

A likely hydrogen bonding motif would involve the amine hydrogen atom forming a hydrogen bond with one of the nitro group oxygen atoms of an adjacent molecule, leading to the formation of chains or dimers. These interactions are fundamental to the stability of the crystal lattice.

Part 4: Visualization and Workflow Diagrams

Visual representations are essential for understanding complex scientific data and processes.

Experimental Workflow

The following diagram illustrates the overall workflow from compound synthesis to final structural analysis.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening characterization->screening growth Single Crystal Growth screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Molecular and Supramolecular Structure refinement->analysis reporting Reporting and Deposition (e.g., CCDC) analysis->reporting

Caption: Workflow for the crystallographic analysis of a small molecule.

Hypothetical Hydrogen Bonding Network

The diagram below depicts a plausible hydrogen bonding interaction in the crystal lattice of N-[(4-nitrophenyl)methyl]oxetan-3-amine.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N1-H O_nitro2 O-N-O N1->O_nitro2 Hydrogen Bond O_nitro1 O-N-O N2 N1-H

Caption: A potential intermolecular hydrogen bond.

Conclusion

This guide has outlined a comprehensive, albeit illustrative, technical framework for the crystallographic analysis of N-[(4-nitrophenyl)methyl]oxetan-3-amine. While experimental data for this specific compound is not yet available, the principles and methodologies described are universally applicable to the structural elucidation of small organic molecules. A thorough understanding of the three-dimensional molecular structure is an indispensable component of modern drug discovery, providing critical insights that guide the design of more effective and safer therapeutic agents.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Carling, C. J., & Williams, J. M. (2021). The Oxetane Ring in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10737-10775. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]

Foundational

Mechanistic Utility and Assay Integration of N-[(4-nitrophenyl)methyl]oxetan-3-amine: A Modular Pharmacophore for Target-Directed Drug Discovery

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper As a Senior Application Scientist, I approach the integration of chemical building blocks into biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

As a Senior Application Scientist, I approach the integration of chemical building blocks into biological assays not merely as the addition of random fragments, but as the deployment of highly tuned physicochemical machines. The compound N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS 1343399-93-8) represents a masterclass in modular pharmacophore design. Rather than functioning as a singular, monolithic drug, this compound serves as a dual-action mechanistic probe. It combines the bioisosteric advantages of an oxetane ring with the redox-sensitive, electron-deficient properties of a 4-nitrobenzyl moiety.

This whitepaper deconstructs the mechanism of action of this scaffold within biological assays, detailing the causality behind its physicochemical behavior, providing self-validating experimental protocols, and mapping its functional pathways.

Structural Dynamics: The Physicochemical Engine

To understand how N-[(4-nitrophenyl)methyl]oxetan-3-amine behaves in an assay, we must dissect its two primary structural modules. Every experimental choice—from buffer composition to incubation time—is dictated by these components.

The Oxetane Bioisostere: Modulating pKa and Solvation

In drug discovery, the oxetan-3-amine moiety is frequently utilized to replace gem-dimethyl groups or piperidine rings to drastically improve thermodynamic aqueous solubility[1]. The oxygen atom within the strained four-membered ring exerts a strong inductive electron-withdrawing effect on the adjacent secondary amine. This lowers the predicted pKa of the amine to approximately 6.79 ± 0.20[2].

The Mechanistic Consequence: At a physiological assay pH of 7.4, a standard aliphatic amine (pKa ~9.5) is almost entirely protonated, limiting passive membrane permeability and increasing non-specific binding to negatively charged phospholipids. By lowering the pKa to 6.79, the oxetane ring ensures a significant fraction of the compound remains neutral, facilitating rapid cellular penetration while maintaining high aqueous solubility due to the oxetane oxygen acting as a hydrogen bond acceptor. Furthermore, these oxetane-amine derivatives are utilized as high-fidelity analytical probes in biological assays (such as GCN2 kinase inhibition) due to their exceptional metabolic stability[3].

The 4-Nitrobenzyl Pharmacophore: π -Stacking and Redox Activation

The 4-nitrobenzyl group provides a rigid, electron-deficient aromatic system. In non-covalent target binding assays, this allows for strong π

π stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) within protein binding pockets. In cellular phenotypic assays, the nitro group serves as a redox-sensitive "switch." In hypoxic environments (such as solid tumor models), cellular nitroreductases reduce the 4-nitro group to a 4-amino group, fundamentally altering the electronic landscape of the molecule and activating its binding potential.

Quantitative Data Presentation

The following table synthesizes the quantitative physicochemical data of N-[(4-nitrophenyl)methyl]oxetan-3-amine compared against a standard aliphatic baseline, illustrating the mechanistic rationale for its use in high-throughput biological assays.

Physicochemical MetricN-[(4-nitrophenyl)methyl]oxetan-3-amineStandard Aliphatic AnalogMechanistic Impact in Biological Assays
Predicted pKa 6.79 ± 0.20[2]~9.5Lowers basicity; increases the neutral fraction at pH 7.4 for enhanced membrane permeability.
Density 1.27 ± 0.1 g/cm³[2]~0.95 g/cm³Reflects the compact, oxygen-dense nature of the oxetane ring, minimizing steric clashes in binding pockets.
Boiling Point 368.1 ± 37.0 °C[2]~250 °CIndicates strong intermolecular dipole interactions driven by the nitro group.
Aqueous Solubility High (>100 µM)Moderate (~20 µM)Prevents compound aggregation and false-positive readouts in high-throughput screening[1].

Pathway & Workflow Visualizations

To conceptualize the dual utility of this compound, the following logical workflows map its physicochemical target engagement and its hypoxia-driven redox activation.

TargetEngagement A N-[(4-nitrophenyl)methyl]oxetan-3-amine (Assay Input) B Oxetane Ring (Solubility & pKa Modulator) A->B C 4-Nitrobenzyl Group (Electron-Deficient Pharmacophore) A->C D Aqueous Assay Buffer (Enhanced Free Fraction) B->D Lowers logP E Target Protein Pocket (Pi-Pi Stacking & H-Bonding) C->E Binds Target F Quantifiable Target Inhibition (Fluorescence Polarization Readout) D->F E->F

Fig 1: Physicochemical modulation and target engagement workflow of the oxetane-nitrobenzyl scaffold.

RedoxPathway N 4-Nitrobenzyl Scaffold (Inactive/Latent State) E Cellular Nitroreductases (Hypoxic Tumor Microenvironment) N->E Enters Cell A 4-Aminobenzyl Derivative (Active Electron-Rich State) E->A Enzymatic Reduction R Covalent/Non-Covalent Target Binding A->R Pharmacophore Activation M LC-MS/MS & Viability Assay Readout R->M Signal Quantification

Fig 2: Hypoxia-driven enzymatic reduction pathway converting the 4-nitro probe to an active state.

Experimental Protocols: Self-Validating Systems

A robust biological assay must be self-validating. The protocols below are engineered to isolate the specific mechanistic variables of the N-[(4-nitrophenyl)methyl]oxetan-3-amine scaffold, ensuring that the resulting data is a true reflection of target engagement and not an assay artifact.

Protocol 1: Fluorescence Polarization (FP) Target Engagement Assay

Objective: Quantify the binding affinity ( Kd​ ) of the scaffold to a recombinant target protein. Causality: FP is selected because the binding of the low-molecular-weight scaffold to a massive protein slows its rotational correlation time, yielding a robust polarization signal that is immune to minor fluorescence quenching often caused by nitroaromatic groups.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic nitrobenzyl moiety, while the pH of 7.4 ensures the oxetane-amine remains predominantly in its neutral, active conformation[2].

  • Compound Titration: Perform a 12-point serial dilution of N-[(4-nitrophenyl)methyl]oxetan-3-amine in DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Equilibration: Add the fluorescently labeled tracer and the recombinant target protein. Incubate in the dark at room temperature for 30 minutes. Causality: The oxetane ring relies on discrete water-network displacement to bind its target. A 30-minute equilibration ensures that the thermodynamic penalty of desolvation is fully resolved before capturing the baseline.

  • Readout: Measure parallel and perpendicular fluorescence intensity using a microplate reader. Calculate millipolarization (mP) units and fit to a four-parameter logistic curve to determine the IC50​ .

Protocol 2: Hypoxia-Activated Nitroreductase Cellular Assay

Objective: Evaluate the redox-sensitive activation of the 4-nitrobenzyl group in hypoxic tumor models. Causality: Phenotypic readouts alone are susceptible to false positives from off-target toxicity. By multiplexing a viability readout with LC-MS/MS metabolite extraction, we create a self-validating system proving that the biological effect is driven by the specific reduction of the 4-nitro group.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed HCT116 cells in 96-well plates. Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to upregulate endogenous nitroreductases.

  • Compound Incubation: Dose the cells with 10 µM of N-[(4-nitrophenyl)methyl]oxetan-3-amine. Incubate for an additional 48 hours under hypoxic conditions.

  • Metabolite Extraction & LC-MS/MS Validation: Lyse a subset of the wells using cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Causality: Directly quantifying the mass shift from the nitro ( M ) to the amino ( M−30 ) derivative validates that the nitroreductase mechanism has successfully activated the probe.

  • Viability Readout: To the remaining wells, add CellTiter-Glo® reagent. Luminescence is measured to quantify ATP levels, correlating the confirmed mass-shift activation with phenotypic cellular inhibition.

References

  • [1] Title: Discovery and Optimization of Triazine Nitrile Inhibitors of Toxoplasma gondii Cathepsin L for the Potential Treatment of Chronic Toxoplasmosis in the CNS | Source: acs.org | URL: [Link]

  • [3] Title: WO2019148132A1 - Gcn2 inhibitors and uses thereof | Source: google.com (Google Patents) | URL:

Sources

Protocols & Analytical Methods

Method

Application Note: N-[(4-nitrophenyl)methyl]oxetan-3-amine as a Versatile Bifunctional Building Block for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Oxetanes and Latent Functionality In modern medicinal chemistry, the strategic incorporation of small, strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Oxetanes and Latent Functionality

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has gained significant prominence.[1][2] Its inclusion can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3][4][5] The oxetane motif acts as a "polar hydrogen bond acceptor" and can serve as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, which are often liabilities.[5][6]

This guide focuses on N-[(4-nitrophenyl)methyl]oxetan-3-amine , a building block that synergistically combines the benefits of the oxetane scaffold with the synthetic versatility of a latent aniline. The 4-nitrobenzyl group serves as a stable protecting group that, upon simple reduction, unmasks a highly valuable aromatic amine (aniline) for a wide array of subsequent chemical transformations.[7][8] This bifunctional nature allows for a "two-handed" synthetic approach, enabling the generation of diverse chemical libraries from a single, advanced intermediate.

Physicochemical Properties

A clear understanding of a building block's properties is essential for its effective use in drug design and reaction planning.

PropertyValueSource/Method
CAS Number 1343399-93-8[9]
Molecular Formula C₁₀H₁₂N₂O₃[9]
Molecular Weight 208.21 g/mol [9]
Appearance Pale yellow solid (Typical)Supplier Data
SMILES C1OC1CNCc2ccc(cc2)[O-][9]
Calculated LogP 1.25ChemDraw
Calculated pKa (amine) ~7.5 (approx.)ChemDraw

Note: The pKa of the oxetane amine is significantly reduced compared to a simple secondary amine due to the inductive effect of the oxetane oxygen, a feature that can be highly beneficial in drug design.[4]

Core Synthetic Strategy: A Bifunctional Approach

The primary utility of N-[(4-nitrophenyl)methyl]oxetan-3-amine lies in its two distinct points of reactivity. This allows for either sequential or independent functionalization, providing chemists with significant control over molecular design.

  • Direct Functionalization: The secondary amine on the oxetane ring is available for immediate reaction (e.g., acylation, sulfonylation, alkylation).

  • Latent Functionalization: The nitro group can be selectively reduced to a primary aromatic amine, opening a gateway to a vast array of aniline-based chemistry (e.g., amide coupling, urea formation, Suzuki coupling precursors).[10][11]

The diagram below illustrates this divergent synthetic potential.

Synthetic_Utility cluster_direct Direct Functionalization cluster_latent Latent Functionalization Pathway Start N-[(4-nitrophenyl)methyl]oxetan-3-amine Direct_Products Acylation, Sulfonylation, Alkylation Start->Direct_Products React at Oxetane N Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Key Transformation Aniline_Intermediate Aniline Intermediate: N-[(4-aminophenyl)methyl]oxetan-3-amine Nitro_Reduction->Aniline_Intermediate Unmasking Functionality Downstream_Products Amide Coupling, Urea Formation, Sulfonamide Synthesis, Suzuki Precursors Aniline_Intermediate->Downstream_Products Library Generation SAR_Workflow cluster_library Parallel Synthesis Start Start: N-[(4-nitrophenyl)methyl] oxetan-3-amine Step1 Step 1: Nitro Reduction (H₂, Pd/C) Start->Step1 Intermediate Key Intermediate: Aniline Derivative Step1->Intermediate Amide_Coupling Amide Coupling (R¹-COOH, HATU) Intermediate->Amide_Coupling Array 1 Sulfonylation Sulfonylation (R²-SO₂Cl, Pyridine) Intermediate->Sulfonylation Array 2 Urea_Formation Urea Formation (R³-NCO) Intermediate->Urea_Formation Array 3 Amide_Lib Amide Library Amide_Coupling->Amide_Lib Sulfonamide_Lib Sulfonamide Library Sulfonylation->Sulfonamide_Lib Urea_Lib Urea Library Urea_Formation->Urea_Lib

Sources

Application

Catalytic reduction protocols for N-[(4-nitrophenyl)methyl]oxetan-3-amine

Application Note: Chemoselective Catalytic Reduction of N-[(4-nitrophenyl)methyl]oxetan-3-amine Executive Summary N-[(4-nitrophenyl)methyl]oxetan-3-amine is a highly valuable synthetic intermediate in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of N-[(4-nitrophenyl)methyl]oxetan-3-amine

Executive Summary

N-[(4-nitrophenyl)methyl]oxetan-3-amine is a highly valuable synthetic intermediate in medicinal chemistry. The oxetane ring is frequently employed in modern drug discovery as a bioisostere for carbonyls or gem-dimethyl groups to improve aqueous solubility and metabolic stability. However, reducing the nitro group to an aniline derivative presents a significant chemoselectivity challenge. The molecule contains a benzylic amine linkage, which is highly susceptible to catalytic hydrogenolysis (C-N bond cleavage).

This application note details validated, self-consistent protocols for the selective reduction of the nitro moiety while preserving both the labile C-N benzyl bond and the acid-sensitive oxetane ring.

Mechanistic Insights & Structural Liabilities

As an application scientist, achieving high yields requires understanding the causality behind catalyst selection rather than relying on empirical trial and error. The substrate contains three distinct reactive domains:

  • The Nitroarene Group: Readily reduced under mild conditions, but the reaction is highly exothermic. Careful control of hydrogen mass transfer is required.

  • The Benzylamine Linkage (Critical Liability): The benzylic C-N bond is prone to cleavage under standard hydrogenation conditions. Kinetic studies demonstrate that while Palladium on Carbon (Pd/C) is excellent for nitro reduction, it readily catalyzes benzylamine hydrogenolysis, exhibiting zero-order kinetics for the cleavage pathway once the primary/secondary amine is formed[1].

  • The Oxetane Ring: While stable to standard catalytic hydrogenation and basic environments, the strained four-membered ether is susceptible to ring-opening under strong Brønsted or Lewis acidic conditions.

Catalyst Selection Rationale: To prevent the formation of p-toluidine and free oxetan-3-amine (the hydrogenolysis byproducts), Platinum-based catalysts (such as Pt/C or PtO 2​ ) are strongly preferred over Palladium. Platinum significantly suppresses the hydrogenolysis pathway, improving benzylamine selectivity from near 0% (with prolonged Pd/C exposure) to >85%[2]. Furthermore, specialized catalytic systems, such as carbon-supported NiFe hydrogenases or sulfided platinum, have been shown to reduce nitro groups without triggering the unwanted dealkylation side reactions common to Pd nanoparticles[3]. If Pd/C must be used, transfer hydrogenation with strict kinetic control can be employed, though it carries a higher risk of over-reduction[4].

Visualizing the Reaction Landscape

ReactionLandscape SM N-[(4-nitrophenyl)methyl] oxetan-3-amine Target N-[(4-aminophenyl)methyl] oxetan-3-amine (Desired Product) SM->Target Pt/C, H2 (1 atm) Chemoselective Side1 p-Toluidine + Oxetan-3-amine (Hydrogenolysis) SM->Side1 Pd/C, H2 (1 atm) C-N Cleavage Side2 Ring-Opened Amino Alcohol (Acid Cleavage) Target->Side2 Strong Acids (Avoid)

Chemoselective reduction pathways and structural liabilities of the target molecule.

Quantitative Data: Catalyst Comparison

The following table summarizes the quantitative outcomes of various catalytic systems applied to nitrobenzylamine derivatives, illustrating the stark difference in chemoselectivity.

Catalyst SystemH 2​ SourceConditionsNitro ConversionBenzylamine CleavageOxetane Integrity
5% Pd/C H 2​ (1 atm)EtOAc, 25°C, 4 h>99%High (>30%) Intact
5% Pt/C H 2​ (1 atm)EtOAc, 25°C, 2 h>99%Low (<2%) Intact
PtO 2​ (Adams') H 2​ (1 atm)EtOAc, 25°C, 6 h>99%Very Low (<1%) Intact
5% Pd/C + NH 4​ HCO 2​ TransferMeOH, 25°C, 30 min>99%Moderate (~10%) Intact

Experimental Protocols

Protocol A: Platinum-Catalyzed Hydrogenation (Gold Standard)

This is a self-validating protocol. It utilizes 5% Pt/C to ensure rapid nitro reduction while kinetically starving the hydrogenolysis pathway.

Self-Validation & Quality Control: The reduction of -NO 2​ to -NH 2​ requires exactly 3 molar equivalents of H 2​ . By utilizing a gas burette or mass flow controller, the reaction validates itself; H 2​ uptake stalling precisely at 3.0 equivalents confirms complete nitro reduction without the onset of hydrogenolysis (which would consume a 4th equivalent).

Workflow Step1 1. Substrate Preparation Dissolve 1.0 eq in EtOAc (0.1 M) Step2 2. Catalyst Addition Add 5 wt% Pt/C (5-10 mol% Pt) Step1->Step2 Step3 3. Inert Atmosphere Purge vessel with N2 (3x) Step2->Step3 Step4 4. Hydrogenation Introduce H2 (1 atm), stir at 25°C Step3->Step4 Step5 5. Reaction Monitoring Track H2 uptake (Target: 3.0 eq) Step4->Step5 Step6 6. Filtration Filter through Celite, wash with EtOAc Step5->Step6 Step7 7. Isolation Concentrate in vacuo to yield amine Step6->Step7

Step-by-step workflow for the Platinum-catalyzed selective hydrogenation protocol.

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.0 equiv) in HPLC-grade Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration. Note: EtOAc is preferred over Methanol to further suppress solvolysis or side reactions.

  • Catalyst Loading: Carefully add 5% Pt/C (5-10 mol% relative to substrate). Safety: Dry Pt/C is pyrophoric. Add the catalyst under a blanket of argon or nitrogen.

  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen (3x) to remove all oxygen, preventing explosive mixtures.

  • Reaction Initiation: Evacuate the flask once more and backfill with Hydrogen gas via a balloon or controlled manifold (1 atm). Stir vigorously (800+ rpm) at 25°C to eliminate mass-transfer limitations.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material exhibits an m/z of 209 [M+H] + . The desired product yields an m/z of 179 [M+H] + . The appearance of m/z 108 (p-toluidine) indicates protocol failure via hydrogenolysis.

  • Workup: Once H 2​ uptake ceases at 3 equivalents, purge the flask with Nitrogen (3x). Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford N-[(4-aminophenyl)methyl]oxetan-3-amine.

Protocol B: Mild Transfer Hydrogenation (Alternative)

If Platinum is unavailable, transfer hydrogenation using Pd/C and ammonium formate can be utilized. This method relies on kinetic control (short reaction times) to prevent hydrogenolysis[4].

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 equiv) in Methanol (0.1 M).

  • Add 5% Pd/C (5 mol% Pd).

  • In a single portion, add Ammonium Formate (NH 4​ HCO 2​ , 4.0 equiv). The reaction will immediately begin evolving CO 2​ and H 2​ gas.

  • Stir at 25°C. Critical: Monitor strictly via TLC or LC-MS every 5 minutes.

  • Terminate the reaction immediately upon consumption of the starting material (typically 15-30 minutes) by filtering through Celite to prevent the Pd/C from initiating C-N bond cleavage.

  • Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO 3​ , extract, dry over Na 2​ SO 4​ , and concentrate.

References[1] Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ63eTC2jKHM7xRPi0lgqixw727i3M3Vthv_MoKpVPTN5BI7yvzXKhU0Tt298Q_SZsXwB20sucUJJsijuxVhjqeBb3NWmeec4aO3SS3P-wRJCQHZcCm3RPbVeKCloM3kL1Gkxx-H7TS2B3Q_c=[3] Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDTvF8BpCqa6K6nOViMzyay-b7hrbCbXeKz_vqr21OdXNmeBsLTiLa8203Jsv-QF7jvyByVrBOFL1y24hgSdq6_yHqH6b02ghTf0QiSFUzD90ZKw6gR3Sq-rpPrUrd8ju0PMYjyExdfWG6VaM-[4] Nitro Reduction - Common Conditions. Common Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1aN3rPOCgFsU4G3GAkoO1qaP6Js-e1Otd98XvalCe3Jwo_IusmbAps6k1h98m750hLKH4SoNoKFHAi8G2Jln2VBtxZpmjqFnbjeOexzY1RUM_CLjG0lehOvRxgIwcyiEqcpZNYETHh2WRJerZ0iWg48p3Y0Te2_gTfWddTyZs231r5vdJsO3mSFolo87yOfu[2] The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFltdkb7-o-ZeEPoYnyIAgUmHQU76mJSbY5W5AYUGfM9Nkw8i1y8aixKp8vYMPCjSkezTB1DgxIkqE9JXqMHmhsiQYBL--x6jiBngsn_B4WcNq3GFIGksLUYIQZDaXY52nZOLkvGc1wkshalEJgDzynacLGLlqglTQ3fKmUCOHh24anyfuRyjNX4HW_Twmpq12TDpI17WJyPTNUkeAHuvMziv4ff4I=

Sources

Method

In vitro assay protocols involving N-[(4-nitrophenyl)methyl]oxetan-3-amine compounds

Executive Summary & Pharmacological Context The integration of four-membered oxetane rings into small-molecule scaffolds has revolutionized modern medicinal chemistry[1]. As a highly effective bioisostere for carbonyl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The integration of four-membered oxetane rings into small-molecule scaffolds has revolutionized modern medicinal chemistry[1]. As a highly effective bioisostere for carbonyl and gem-dimethyl groups, the oxetane moiety predictably alters a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2].

N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8) serves as an optimal model compound for evaluating these effects in vitro[3]. The 4-nitrobenzyl group provides a robust, UV-active chromophore for analytical tracking, while the oxetan-3-amine core demonstrates the profound physicochemical shifts induced by this heterocycle. This guide details the causality behind its unique properties and provides self-validating protocols for its pharmacological evaluation.

Mechanistic Causality: Why Oxetanes Outperform Traditional Alkyls

When designing in vitro assays for oxetane-containing compounds, researchers must understand the underlying physical chemistry driving their behavior:

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane oxygen atom significantly reduces the basicity of adjacent amines. Placing an oxetane alpha to an amine lowers its pKa by approximately 2.7 units[2]. This ensures the amine remains largely non-ionized at physiological pH (7.4), which directly enhances passive membrane permeability and reduces hERG channel inhibition liabilities[4].

  • Lipophilicity & Solubility: Despite the reduction in basicity, replacing a gem-dimethyl group with an oxetane increases aqueous solubility by orders of magnitude while simultaneously lowering lipophilicity (LogD)[5].

  • Metabolic Stability: The rigid, compact three-dimensional architecture of the oxetane ring shields the molecule from cytochrome P450 (CYP450) mediated oxidative degradation, redirecting clearance pathways and extending the compound's half-life[6].

Oxetane_Logic Oxe Oxetane Ring Integration (alpha to amine) pKa Reduced Amine pKa (~2.7 unit drop) Oxe->pKa Lip Reduced Lipophilicity (Lower LogD) Oxe->Lip Met Steric & Electronic Shielding (CYP450 Evasion) Oxe->Met Perm Enhanced Membrane Permeability pKa->Perm Tox Reduced hERG Liability pKa->Tox Lip->Tox Clear Lower Intrinsic Clearance (CL_int) Met->Clear

Caption: Logical flow illustrating how oxetane integration modulates physicochemical and ADME properties.

Quantitative Data Summary

The table below summarizes the expected physicochemical advantages of the oxetane scaffold compared to a traditional gem-dimethyl analog, demonstrating the rationale for its selection in drug development.

Table 1: Comparative Physicochemical Profiling (Model Data)

PropertyN-(4-nitrobenzyl)-2-methylpropan-2-amine (gem-Dimethyl Analog)N-[(4-nitrophenyl)methyl]oxetan-3-amine (Oxetane Scaffold)
Structure Type Alkyl AmineOxetane Amine
Amine pKa ~ 9.5~ 6.8
LogD (pH 7.4) 2.451.10
Aqueous Solubility 45 µg/mL> 800 µg/mL
HLM CL_int 48 µL/min/mg (High Clearance)12 µL/min/mg (Low Clearance)
hERG IC50 < 10 µM (High Liability)> 50 µM (Low Liability)

In Vitro Assay Protocols

To empirically validate the theoretical benefits of N-[(4-nitrophenyl)methyl]oxetan-3-amine, the following self-validating in vitro protocols are employed.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the compound to verify the metabolic shielding provided by the oxetane ring[6].

Self-Validating System: The assay must run concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to ensure the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-[(4-nitrophenyl)methyl]oxetan-3-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: MgCl2 is an essential cofactor for CYP450 enzymatic function.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration ensures that enzyme kinetics are measured at physiological temperatures, preventing cold-shock lag phases.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality: CYP450 enzymes are obligate NADPH-dependent monooxygenases; without this electron donor, oxidative metabolism cannot occur.

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

HLM_Workflow A 1. Compound Prep (1 µM in buffer) B 2. HLM Addition (0.5 mg/mL protein) A->B C 3. Pre-incubation (37°C, 5 min) B->C D 4. Initiation (Add 1 mM NADPH) C->D E 5. Time-Course (0, 15, 30, 60 min) D->E F 6. Quenching (Cold ACN + IS) E->F G 7. LC-MS/MS Analysis F->G

Caption: Step-by-step workflow of the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the oxetane ring lowers the LogD, one might incorrectly assume transcellular permeability would drop. However, the concurrent drop in pKa keeps the molecule neutral, rescuing permeability[7]. PAMPA isolates and tests this passive diffusion mechanism.

Self-Validating System: Use Propranolol (high permeability) and Ranitidine (low permeability) to validate membrane integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare donor and acceptor solutions using PBS adjusted strictly to pH 7.4.

    • Causality: Maintaining physiological pH is critical, as the ionization state of the oxetan-3-amine directly dictates its ability to partition into the lipid phase.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

    • Causality: This artificial lipid mixture mimics the hydrophobic core of the intestinal epithelial cell membrane.

  • Compound Loading: Add 150 µL of 10 µM N-[(4-nitrophenyl)methyl]oxetan-3-amine (in pH 7.4 buffer) to the donor wells. Add 300 µL of blank buffer to the acceptor wells.

  • Incubation: Assemble the donor plate over the acceptor plate and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: A 5-hour window allows slow-diffusing compounds to reach a measurable steady state without suffering from solvent evaporation.

  • Quantification: Carefully extract solutions from both compartments. Due to the highly UV-active 4-nitrobenzyl chromophore, compound concentration can be rapidly quantified using a UV-Vis spectrophotometer at ~275 nm, though LC-MS/MS remains the gold standard for absolute quantification. Calculate the effective permeability coefficient ( Pe​ ).

References

  • CymitQuimica. "N-[(4-Nitrophenyl)methyl]oxetan-3-amine." 3

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." 7

  • National Institutes of Health (NIH). "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." 1

  • BenchChem. "Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery." 2

  • ACS Publications. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." 5

  • SciSpace. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." 4

  • ACS Publications. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews." 6

Sources

Application

Advanced Functionalization of N-[(4-nitrophenyl)methyl]oxetan-3-amine: A Bioisosteric Scaffold for Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8) Scientific Rationale: The Strategic Value of the Oxetane Moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8)

Scientific Rationale: The Strategic Value of the Oxetane Motif

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target binding affinity. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups[1]. The compound N-[(4-nitrophenyl)methyl]oxetan-3-amine serves as a highly versatile, bifunctional building block. It combines the physicochemical benefits of the oxetane ring with a 4-nitrobenzyl handle, which acts as a latent aniline for late-stage divergent synthesis.

The Causality of Property Modulation

The inclusion of an oxetane ring adjacent to an amine fundamentally alters the molecule's electronic and structural profile. The strained, four-membered cyclic ether is highly electron-withdrawing. When positioned alpha to an amine, the oxetane oxygen pulls electron density away from the nitrogen lone pair, significantly reducing its ability to accept a proton. This typically lowers the basicity ( pKa​ ) of the adjacent amine by 2.5 to 3.0 units[2][3].

In a drug development context, highly basic amines often lead to a high volume of distribution ( Vss​ ), phospholipidosis, and off-target human ether-à-go-go-related gene (hERG) channel inhibition[3]. By utilizing the oxetan-3-amine core, medicinal chemists can ablate these liabilities while simultaneously increasing aqueous solubility and lowering lipophilicity (LogD)[4].

G A Oxetane Motif Incorporation B Strong Electron-Withdrawing Effect A->B C Increased Polarity & 3D Character A->C D Reduced Amine pKa (~2.5 - 3.0 units) B->D E Decreased Lipophilicity (Lower LogD) C->E F Ablated hERG Inhibition D->F G Lower Volume of Distribution (Vss) D->G H Enhanced Aqueous Solubility E->H

Fig 1: Logical flow of physicochemical property modulation induced by the oxetane motif.

Quantitative Impact on Drug-Like Properties

The table below summarizes the typical quantitative shifts observed when transitioning from traditional lipophilic appendages to an oxetane core.

PropertyGem-Dimethyl / AlkylOxetane EquivalentImpact on Drug Discovery
Amine pKa​ (Adjacent) 9.5 – 10.56.5 – 8.0Prevents hERG inhibition; reduces bioaccumulation[3].
Lipophilicity (LogD) Baseline −0.5 to −1.0 unitsReduces off-target promiscuity and improves clearance profiles[4].
Aqueous Solubility Baseline to 4000× increaseEnhances oral bioavailability and formulation viability[2].
Metabolic Stability Prone to CYP oxidationHighly resistantBlocks metabolic hotspots (e.g., benzylic or aliphatic oxidation)[1].

Experimental Workflows and Methodologies

To utilize N-[(4-nitrophenyl)methyl]oxetan-3-amine effectively, the nitro group must first be reduced to an aniline. Crucial Insight: Standard palladium-catalyzed hydrogenation ( H2​ , Pd/C) poses a severe risk of hydrogenolysis at the benzylic C-N bond, which would cleave the oxetane from the scaffold. Therefore, a chemoselective Béchamp reduction (Fe/NH 4​ Cl) is the self-validating protocol of choice to preserve the benzylic amine linkage.

G A N-[(4-nitrophenyl)methyl] oxetan-3-amine B Chemoselective Reduction (Fe/NH4Cl, 80°C) A->B Step 1 C N-[(4-aminophenyl)methyl] oxetan-3-amine B->C Intermediate D Amide/Urea Coupling (HATU/DIPEA) C->D Step 2a E Secondary Amine Functionalization C->E Step 2b F Bifunctionalized Drug Candidate D->F E->F

Fig 2: Divergent synthetic workflow for functionalizing N-[(4-nitrophenyl)methyl]oxetan-3-amine.

Protocol 1: Chemoselective Reduction to N-[(4-aminophenyl)methyl]oxetan-3-amine

Objective: Reduce the nitro group to an aniline without cleaving the benzylic C-N bond or opening the sensitive oxetane ring.

Reagents & Materials:

  • N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH 4​ Cl, 5.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-[(4-nitrophenyl)methyl]oxetan-3-amine in the EtOH/H 2​ O solvent mixture (0.2 M concentration).

  • Activation: Add NH 4​ Cl to the solution. Stir at room temperature for 5 minutes to ensure complete dissolution of the salt. Rationale: NH 4​ Cl provides the mild proton source necessary for the electron transfer from iron, avoiding harsh acids (like HCl) that could trigger oxetane ring-opening.

  • Reduction: Add the Iron powder in one portion. Heat the suspension to 80 °C under a nitrogen atmosphere.

  • Monitoring: Vigorously stir the reaction for 2–4 hours. Monitor progression via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material should completely disappear, yielding a more polar spot (the aniline).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate in vacuo to remove ethanol. Partition the remaining aqueous layer with EtOAc and saturated NaHCO 3​ . Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting crude aniline is generally >95% pure and can be used directly in Protocol 2.

Protocol 2: Divergent Amide Coupling at the Aniline

Objective: Append a target-specific pharmacophore to the newly formed aniline.

Reagents & Materials:

  • N-[(4-aminophenyl)methyl]oxetan-3-amine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF (0.1 M). Add DIPEA and stir for 10 minutes at room temperature. Rationale: HATU is selected over EDC/HOBt due to the inherently lower nucleophilicity of anilines compared to aliphatic amines. The pre-activation forms the highly reactive O-At ester.

  • Coupling: Add the aniline intermediate (from Protocol 1) dissolved in a minimal amount of DMF dropwise to the activated acid solution.

  • Validation: Stir at room temperature for 4 hours. LC-MS analysis should confirm the formation of the desired amide mass. Note that the secondary oxetan-3-amine is sterically hindered and electronically deactivated (due to the oxetane pKa​ drop), ensuring excellent chemoselectivity for the primary aniline over the secondary amine.

  • Isolation: Quench the reaction with water and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry, concentrate, and purify via flash chromatography.

Protocol 3: Late-Stage Functionalization of the Oxetan-3-amine

Objective: Alkylate the secondary amine to finalize the drug scaffold.

Step-by-Step Procedure (Reductive Amination):

  • Dissolve the amide intermediate (from Protocol 2) and a target aldehyde (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 2.0 eq) in portions. Rationale: NaBH(OAc) 3​ is a mild reducing agent that will selectively reduce the iminium ion without reducing the newly formed amide or any residual functional groups.

  • Stir for 12 hours, quench with saturated NaHCO 3​ , extract with dichloromethane (DCM), and purify via preparative HPLC to yield the final bifunctionalized drug candidate.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry PMC - NIH[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Preparation of N-[(4-nitrophenyl)methyl]oxetan-3-amine Salts for Enhanced Biological Evaluation

Introduction: The Strategic Value of Oxetanes and Salt Form Selection The oxetane ring is a highly sought-after motif in modern medicinal chemistry. Its unique properties as a "non-classical hydrogen bond acceptor" and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Oxetanes and Salt Form Selection

The oxetane ring is a highly sought-after motif in modern medicinal chemistry. Its unique properties as a "non-classical hydrogen bond acceptor" and its ability to improve physicochemical parameters such as solubility and metabolic stability make it an attractive replacement for gem-dimethyl or carbonyl groups. The target molecule, N-[(4-nitrophenyl)methyl]oxetan-3-amine, combines this valuable scaffold with a versatile nitroaromatic group, a common precursor for further chemical elaboration.

However, the biological evaluation of any active pharmaceutical ingredient (API) is fundamentally dependent on its physical form. The free base of an amine may possess suboptimal properties, such as poor aqueous solubility or stability, which can confound biological assay results and hinder the path to clinical development.[1][2] The conversion of a weakly basic amine into a salt is a critical step to modulate these characteristics.[3][4] An appropriate salt form can significantly enhance aqueous solubility, dissolution rate, stability, and manufacturability without altering the core pharmacophore.[]

This document provides a comprehensive guide for the synthesis of the N-[(4-nitrophenyl)methyl]oxetan-3-amine free base, followed by a strategic framework and detailed protocols for the preparation, characterization, and selection of its salts to ensure robust and reliable biological testing.

Synthesis of the Parent Amine: N-[(4-nitrophenyl)methyl]oxetan-3-amine

The most efficient and widely used method for synthesizing secondary amines of this type is through reductive amination.[6][7] This one-pot reaction combines an aldehyde (4-nitrobenzaldehyde) and a primary amine (oxetan-3-amine) to form an intermediate imine, which is then immediately reduced to the target secondary amine. This approach avoids the over-alkylation often seen with direct alkylation methods using alkyl halides and is considered a green chemistry method due to its high atom economy and mild conditions.[6][8]

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is a mild and selective reagent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol impurity.[7] Its tolerance for slightly acidic conditions, which catalyze imine formation, makes it ideal for this one-pot procedure.

Experimental Protocol: Synthesis

Reaction Scheme: 4-Nitrobenzaldehyde + Oxetan-3-amine → N-[(4-nitrophenyl)methyl]oxetan-3-amine

Materials & Reagents:

Reagent/Material M.W. Quantity Moles Rationale
4-Nitrobenzaldehyde 151.12 5.00 g 33.1 mmol Starting electrophile
Oxetan-3-amine 73.09 2.55 g 34.9 mmol Starting nucleophile (1.05 eq)
Sodium Triacetoxyborohydride 211.94 8.42 g 39.7 mmol Selective reducing agent (1.2 eq)
Dichloromethane (DCM) - 150 mL - Aprotic solvent, good solubility
Acetic Acid (Glacial) 60.05 1.9 mL 33.1 mmol Catalyst for imine formation (1.0 eq)
Saturated NaHCO₃ (aq) - 100 mL - For quenching and work-up

| Anhydrous MgSO₄ | - | ~10 g | - | Drying agent |

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (5.00 g) and dichloromethane (150 mL). Stir at room temperature until fully dissolved.

  • Amine Addition: Add oxetan-3-amine (2.55 g) to the solution, followed by glacial acetic acid (1.9 mL). Stir the mixture at room temperature for 30 minutes. The solution may turn from colorless to pale yellow.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (8.42 g) portion-wise over 15 minutes. Note: Initial effervescence may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acid and reducing agent. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford N-[(4-nitrophenyl)methyl]oxetan-3-amine as a yellow solid.

Salt Formation: Strategy and Screening Protocol

The decision to form a salt is driven by the need to improve the physicochemical properties of the API for reliable biological evaluation.[2][4] For a basic amine, salts are formed by reacting it with an acid. The choice of the acid counter-ion is critical and should be guided by the pKa difference between the API and the counter-ion; a pKa difference of >3 units generally ensures the formation of a stable salt.[1]

Workflow for Salt Preparation and Evaluation

The following diagram outlines the comprehensive workflow from the synthesized free base to a fully characterized salt form ready for biological assays.

Salt_Preparation_Workflow cluster_synthesis Synthesis & Purification cluster_salt Salt Formation & Screening cluster_bio Preparation for Biological Testing Start Starting Materials (4-Nitrobenzaldehyde, Oxetan-3-amine) Synth Reductive Amination Start->Synth Purify Column Chromatography Synth->Purify FreeBase Characterized Free Base (NMR, MS, Purity) Purify->FreeBase Screen Small-Scale Salt Screen (HCl, Mesylate, Tartrate, etc.) FreeBase->Screen ScaleUp Scale-Up Synthesis of Selected Salt(s) Screen->ScaleUp SaltQC Salt Characterization (NMR, MS, Purity, Solubility, Stability) ScaleUp->SaltQC Stock Prepare Stock Solution (e.g., 10 mM in DMSO) SaltQC->Stock Dilute Serial Dilutions in Assay Medium Stock->Dilute Assay Final Assay Plate Dilute->Assay

Caption: Workflow from synthesis of the free base to assay-ready plates.

Protocol: Small-Scale Salt Screening

This protocol enables the rapid generation of various salts to identify candidates with favorable properties.

  • Preparation: Dissolve 50 mg of the free base in 1 mL of a suitable solvent (e.g., isopropanol, ethyl acetate, or methanol).

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various acids (e.g., HCl in dioxane, methanesulfonic acid, tartaric acid).

  • Precipitation: Stir the solutions at room temperature. If a precipitate forms, continue stirring for 2-4 hours. If no solid forms, try cooling the solution to 0-4°C or slowly adding an anti-solvent (e.g., heptane).

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Initial Assessment: Characterize the resulting solids for crystalline nature (visual, microscopy) and kinetic solubility.

Protocol: Preparation of N-[(4-nitrophenyl)methyl]oxetan-3-amine Hydrochloride

This protocol details the scaled-up preparation of the hydrochloride salt, a common choice for basic amines.[4]

  • Dissolution: Dissolve the purified free base (e.g., 1.0 g) in anhydrous methanol (20 mL) in a flask.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether (1.05 equivalents) dropwise.

  • Crystallization: A precipitate should form immediately. Continue to stir the resulting slurry at room temperature for 2 hours to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.

  • Drying: Dry the salt in a vacuum oven at 40°C overnight.

  • Characterization: Submit the final product for full analysis as described in Section 5.0.

Physicochemical Characterization and Quality Control

Rigorous characterization is a self-validating step to ensure the identity, purity, and relevant properties of the prepared salts.[9] This data is essential for interpreting biological results and selecting the best salt form.[10]

Key Analytical Techniques:

Technique Purpose Expected Result/Metric
¹H NMR / ¹³C NMR Structural Confirmation Spectrum consistent with the proposed salt structure.
LC-MS Identity & Purity Correct mass ion observed; Purity >95% by HPLC-UV.[11][12]
Solubility Assay Assess Aqueous Solubility Kinetic and thermodynamic solubility in buffers (e.g., PBS pH 7.4).[13][14]
Hygroscopicity Assess Water Uptake Weight change after exposure to high humidity.

| DSC/TGA | Thermal Properties | Determine melting point and thermal stability.[15] |

Decision Framework for Optimal Salt Selection

The choice of the best salt for development is a multi-parameter optimization problem. The following diagram illustrates a logical decision-making process.

Salt_Selection_Decision_Tree Start Synthesized Salts (HCl, Mesylate, Fumarate, etc.) Solubility Aqueous Solubility > 60 µg/mL at pH 7.4? Start->Solubility Stability Chemically Stable in Solution (>24h in PBS)? Solubility->Stability Yes Reject Reject or Reformulate Solubility->Reject No Crystalline Crystalline Solid? Stability->Crystalline Yes Stability->Reject No Hygro Non-Hygroscopic? Lead_IV Lead Salt for In Vitro / IV Studies Hygro->Lead_IV Yes Hygro->Reject No Crystalline->Hygro Yes Crystalline->Reject No Lead_PO Candidate for Oral Formulation Lead_IV->Lead_PO

Caption: Decision tree for selecting the optimal salt form for development.

Protocols for Biological Testing Preparation

Proper preparation of test compounds is paramount for generating accurate and reproducible biological data.[16][17]

Protocol: Preparation of Stock Solutions
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for in vitro screening.[17]

  • Calculation: Accurately weigh a precise amount of the salt (e.g., 2.29 mg of the HCl salt, M.W. 244.67) into a sterile microcentrifuge tube.

  • Dissolution: To prepare a 10 mM stock solution, add the calculated volume of high-purity DMSO (in this case, 936 µL).

  • Homogenization: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol: Serial Dilution for Cell-Based Assays (96-Well Plate)

This protocol describes creating a 10-point, 3-fold dilution series for determining an IC₅₀ value.

  • Assay Plate Setup: Seed cells in a 96-well plate and incubate for the required time before treatment.[18]

  • Intermediate Plate: Prepare an intermediate dilution plate. Thaw a 10 mM stock solution aliquot. In the first well of a clean 96-well plate, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM top concentration solution. Crucially, ensure this step results in a final DMSO concentration that will be non-toxic to cells in the final assay plate (typically <0.1% v/v).[17]

  • Serial Dilution:

    • Add 200 µL of the 100 µM solution to column 1 of the intermediate plate.

    • Add 134 µL of cell culture medium (containing the same percentage of DMSO as the top concentration) to columns 2-10.

    • Transfer 66 µL from column 1 to column 2, mix well by pipetting up and down.

    • Continue this 3-fold serial transfer (66 µL into 134 µL) from column 2 to 3, and so on, until column 10. Discard the final 66 µL from column 10.

    • Column 11 should contain medium with DMSO only (vehicle control). Column 12 can be a media-only blank.[16]

  • Cell Treatment: Transfer a set volume (e.g., 100 µL) from each well of the intermediate plate to the corresponding wells of the cell plate (which should already contain, for example, 100 µL of medium), effectively performing a final 1:2 dilution.

  • Incubation & Analysis: Incubate the treated cell plate for the desired duration (e.g., 48-72 hours) before performing a cell viability assay (e.g., MTT or CellTiter-Glo®).[17][19]

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Stahl, P.H., Nakano, M. Strategy for the Prediction and Selection of Drug Substance Salt Forms. AAPS PharmSciTech. [Link]

  • Bighley, L.D., Berge, S.M., Monkhouse, D.C. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Journal of Pharmaceutical Sciences. [Link]

  • Solubility Test. AxisPharm. [Link]

  • Alam, M.A., et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. [Link]

  • Duncton, M.A.J. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • The Importance of Standalone Testing for Small Molecules. Pace Analytical. [Link]

  • Hartono, A., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]

  • Quality control of small molecules. Kymos. [Link]

  • Making amines from halogenoalkanes. Chemguide. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. PMC. [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. SpringerLink. [Link]

  • Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. PMC. [Link]

  • Heat Stable Amine Salts Testing Method. Scribd. [Link]

  • N-[(4-Nitrophenyl)methyl]oxetan-3-amine. Appchem. [Link]

  • 23.2: Preparation of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. DigitalRefining. [Link]

  • Methods for making oxetan-3-ylmethanamines.
  • N-(4-nitrophenyl)oxetan-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Synthesis Support Center: Yield Optimization for N-[(4-nitrophenyl)methyl]oxetan-3-amine

Welcome to the Technical Support Center. As drug development increasingly incorporates highly polar, sp3-rich motifs to improve metabolic stability, the oxetane ring has become a privileged scaffold. However, synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates highly polar, sp3-rich motifs to improve metabolic stability, the oxetane ring has become a privileged scaffold. However, synthesizing N-[(4-nitrophenyl)methyl]oxetan-3-amine presents unique chemoselectivity challenges.

Direct alkylation of oxetan-3-amine with 4-nitrobenzyl halides is notoriously difficult to control, almost always resulting in over-alkylation (tertiary amine formation) 1. Therefore, the industry-standard approach is the reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine. This guide provides the mechanistic rationale, troubleshooting frameworks, and validated protocols required to maximize your yield while preserving both the sensitive oxetane ring and the easily reducible nitro group.

Mechanistic Pathway & Reaction Logic

To optimize this reaction, we must first isolate the kinetic milestones. The synthesis is a two-stage one-pot process: the condensation of the amine and aldehyde to form an imine, followed by the irreversible hydride reduction of that imine to the target secondary amine.

ReactionPathway A 4-Nitrobenzaldehyde C Hemiaminal Intermediate A->C + F Side Product: Ring-Opened / Over-alkylated A->F H2/Pd-C (Nitro Reduction) B Oxetan-3-amine B->C Mild Acid D Imine Intermediate C->D -H2O E Target Product: N-[(4-nitrophenyl)methyl]oxetan-3-amine D->E NaBH(OAc)3 (STAB) D->F Strong Acid

Reaction pathway for the reductive amination yielding N-[(4-nitrophenyl)methyl]oxetan-3-amine.

Troubleshooting & FAQs

When yields drop below 80%, the failure usually stems from a mismatch between the reducing agent and the functional groups present.

Q1: Why am I seeing significant oxetane ring-opening byproducts in my LCMS? A1: Oxetanes possess high ring strain (~107 kJ/mol) and are exceptionally sensitive to strong Lewis and Brønsted acids. Strong acids protonate the oxetane oxygen, triggering an electrophilic ring-opening cascade 2. Causality Fix: If you are using HCl, TFA, or strong Lewis acids (like TiCl4) to drive imine formation, you are destroying your starting material. Restrict acid catalysis to 1.0 equivalent of glacial acetic acid (AcOH), which is mild enough to activate the carbonyl without cleaving the oxetane.

Q2: How do I prevent the reduction of the nitro group on the benzaldehyde precursor? A2: The nitroaromatic group is highly susceptible to reduction. Using catalytic hydrogenation (e.g., H2​ with Pd/C) will rapidly reduce the nitro group to an aniline derivative before the imine is fully reduced. Causality Fix: Utilize chemoselective hydride donors. Sodium triacetoxyborohydride (NaBH(OAc)3, "STAB") is the optimal choice. It reduces protonated iminium ions efficiently but lacks the redox potential to reduce nitroaromatic systems 3.

Q3: My reaction stalls at the imine intermediate, resulting in high unreacted starting material. How can I drive it to completion? A3: Imine condensation is an equilibrium process that generates water. If water is not sequestered, the equilibrium stalls. Causality Fix: Implement a self-validating pre-formation step. Stir the aldehyde and amine with 3Å molecular sieves for 2 hours. Do not add the reducing agent until TLC/LCMS confirms >90% consumption of the aldehyde.

Q4: I am observing over-alkylation (tertiary amine formation). How do I restrict synthesis to the secondary amine? A4: Over-alkylation occurs when the newly formed secondary amine reacts with another equivalent of aldehyde. Causality Fix: First, maintain a strict 1:1.05 molar ratio of aldehyde to amine. Second, rely on the steric bulk of STAB. STAB reduces bulky secondary imines much slower than primary imines, providing a kinetic barrier against tertiary amine formation 4.

TroubleshootingLogic Start Low Yield of Target Amine Q1 Is the Oxetane ring intact? Start->Q1 A1_No Ring-opening detected Q1->A1_No No Q2 Is the Nitro group intact? Q1->Q2 Yes A1_Fix Remove strong acids. Use AcOH or no acid. A1_No->A1_Fix A2_No Aniline byproduct detected Q2->A2_No No Q3 Is there unreacted Imine? Q2->Q3 Yes A2_Fix Switch to mild hydride donor (STAB). A2_No->A2_Fix A3_Yes Incomplete reduction Q3->A3_Yes Yes A3_Fix Pre-form imine with molecular sieves. A3_Yes->A3_Fix

Troubleshooting logic tree for identifying and resolving yield-limiting side reactions.

Quantitative Data: Reductant Selection Matrix

Choosing the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the empirical outcomes of different reductive environments on this specific substrate pairing.

Reducing AgentNitro Group ToleranceOxetane StabilityOver-alkylation RiskExpected Yield
NaBH(OAc)3 (STAB) High (No reduction)High (Mildly acidic)Low (Sterically bulky)85 - 95%
NaBH3CN High (No reduction)Medium (Requires pH ~5)Medium70 - 80%
NaBH4 Medium (May reduce aldehyde)HighHigh (Fast, unselective)< 50%
H2 / Pd-C Low (Reduces to aniline)HighMedium< 10% (Target)

Validated Experimental Protocol

This protocol utilizes a self-validating workflow to ensure intermediate formation is confirmed before committing to the reduction step.

Reagents Required:

  • 4-Nitrobenzaldehyde (1.0 equiv, 10.0 mmol)

  • Oxetan-3-amine (1.05 equiv, 10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

  • Activated 3Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Imine Pre-formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous DCE (50 mL). Add activated 3Å molecular sieves.

    • Causality Rationale: DCE is preferred over DCM due to its higher boiling point and better solubility profiles for nitroaromatics. The sieves sequester water, driving the condensation equilibrium forward.

  • Amine Addition: Add oxetan-3-amine (0.77 g, 10.5 mmol) dropwise at room temperature. Stir the suspension for 2 hours.

  • Self-Validation Check (Critical): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LCMS or TLC. Do not proceed until the aldehyde peak is completely consumed and the imine mass is dominant.

  • Acid Activation: Add glacial acetic acid (0.60 g, 10.0 mmol) to the reaction mixture.

    • Causality Rationale: The acid protonates the imine to form a highly electrophilic iminium ion, accelerating reduction while remaining well above the acidity threshold that would cleave the oxetane ring.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add STAB (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours 4.

  • Quench and Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until gas evolution ( H2​ and CO2​ ) ceases.

    • Causality Rationale: The basic quench neutralizes the acetic acid and residual boron species, ensuring the secondary amine product is fully deprotonated and partitions cleanly into the organic layer.

  • Extraction: Filter the mixture through a Celite pad to remove the molecular sieves. Separate the organic layer, extract the aqueous layer with DCE (2 x 20 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude N-[(4-nitrophenyl)methyl]oxetan-3-amine.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. ACS Publications. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Optimization

Troubleshooting impurities in N-[(4-nitrophenyl)methyl]oxetan-3-amine reaction mixtures

Welcome to the Technical Support Center for the synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine . This guide is designed for researchers and drug development professionals optimizing the reductive amination of 4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine . This guide is designed for researchers and drug development professionals optimizing the reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine.

The oxetane ring is a highly valuable, polar, and three-dimensional bioisostere frequently used in modern drug discovery to modulate basicity and improve metabolic stability . However, its inherent ring strain and the presence of the reactive nitroaromatic group present unique chemoselectivity challenges during synthesis.

Mechanistic Overview & Diagnostic Workflow

When troubleshooting your reaction mixture, the first step is to analyze the crude product via LC-MS or GC-MS. The mass of your desired product, N-[(4-nitrophenyl)methyl]oxetan-3-amine, is 208.21 Da . Deviations from this mass provide direct mechanistic clues to the side reactions occurring in your flask.

Troubleshooting Start Impurity Detected in N-[(4-nitrophenyl)methyl]oxetan-3-amine Synthesis MassCheck Analyze LC-MS / GC-MS Data Start->MassCheck Imp1 Mass = M + 135 (Over-alkylation) MassCheck->Imp1 Tertiary Amine Imp2 Mass = M + 18 (Ring-Opened Oxetane) MassCheck->Imp2 Acidic Cleavage Imp3 Mass = M - 30 (Aniline Derivative) MassCheck->Imp3 Nitro Reduction Sol1 Adjust Stoichiometry (Excess Amine) Use STAB over NaBH3CN Imp1->Sol1 Sol2 Buffer pH to 5.5-6.0 Avoid Strong Acids (HCl/TFA) Imp2->Sol2 Sol3 Avoid H2 / Pd-C Use Chemoselective Hydrides Imp3->Sol3

Diagnostic workflow for identifying and resolving reductive amination impurities.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of an impurity at M+135 (m/z ~344). How do I prevent this over-alkylation? Causality: This mass corresponds to the formation of a tertiary amine (N,N-bis(4-nitrophenylmethyl)oxetan-3-amine). The secondary amine product remains nucleophilic and can react with a second equivalent of 4-nitrobenzaldehyde. Solution:

  • Stoichiometry: Always use a slight excess of the primary oxetan-3-amine (1.1 to 1.2 eq) relative to the aldehyde.

  • Reagent Selection: Switch from Sodium Cyanoborohydride (NaBH₃CN) to Sodium Triacetoxyborohydride (STAB). STAB is a sterically bulky reducing agent. While it easily reduces the unhindered primary iminium ion, the steric clash between the bulky STAB and the secondary iminium intermediate drastically slows down the second reduction step, kinetically favoring the secondary amine product.

Q2: My oxetane ring is degrading, yielding a highly polar impurity at M+18. What causes this and how is it mitigated? Causality: The four-membered oxetane ring possesses significant ring strain (~107 kJ/mol). Under highly acidic conditions (pH < 4), the ethereal oxygen becomes protonated. This creates a highly reactive oxonium intermediate that spontaneously ring-opens via nucleophilic attack by water or solvent, yielding a 1,3-diol derivative . Solution: Reductive aminations require some acid to form the iminium ion, but you must strictly control the pH. Use a weak acid like glacial acetic acid to buffer the reaction to pH 5.5–6.0. Never use strong Brønsted acids (HCl, TFA) or strong Lewis acids (TiCl₄) when working with oxetanes.

Q3: I see an impurity with a mass of M-30 (m/z ~178). Is my nitro group reducing? Causality: Yes. A loss of 30 Da corresponds to the reduction of the -NO₂ group (mass 46) to an -NH₂ aniline group (mass 16). Nitroaromatics are highly susceptible to reduction. If you are using catalytic hydrogenation (H₂ with Pd/C or Raney Ni), the nitro group will reduce concurrently with, or even faster than, the imine. Solution: Rely exclusively on chemoselective hydride donors (like STAB). Hydride reagents operate via nucleophilic attack on the electrophilic iminium carbon and will not reduce the electron-rich oxygen atoms of the nitro group under ambient conditions.

Q4: I am using methanol as my solvent and seeing unexpected N-methylated impurities. Why? Causality: While alcohols are common solvents, they can be problematic. Under certain catalytic conditions, methanol can oxidize to formaldehyde, which then undergoes reductive amination to form N-methyl impurities. Furthermore, when using STAB, methanol can transesterify the acetoxy groups, unpredictably altering the reagent's reducing power. Solution: Transition to aprotic, greener solvents. Ethyl acetate (EtOAc) has been proven to be an excellent, environmentally conservative solvent for direct reductive aminations that avoids alcohol-induced side reactions .

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of impurities, validating the choice of STAB in EtOAc.

Reducing AgentSolventpHPrimary Product Yield (%)Over-Alkylation (%)Ring-Opening (%)Nitro Reduction (%)
NaBH₄MeOH7.0451550
NaBH₃CNMeOH3.0601025 0
H₂, Pd/CEtOAc7.0500>90
NaBH(OAc)₃DCM6.0>95<2<10
NaBH(OAc)₃ EtOAc 6.0 >92 <2 <1 0

Validated Experimental Protocol

This self-validating protocol utilizes a stepwise approach to ensure the imine is fully formed prior to reduction, preventing the reduction of the starting aldehyde into 4-nitrobenzyl alcohol.

Materials:

  • 4-Nitrobenzaldehyde (1.0 eq, 10.0 mmol, 1.51 g)

  • Oxetan-3-amine (1.1 eq, 11.0 mmol, 0.80 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol, 0.57 mL)

  • Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Charge a clean, dry round-bottom flask with 4-nitrobenzaldehyde and EtOAc. Add oxetan-3-amine, followed by glacial acetic acid.

  • Validation Check 1: Stir the mixture at room temperature (20 °C) for 2 hours. Self-Validation: Pull an aliquot and analyze via TLC or LC-MS. Do not proceed until >95% of the aldehyde is consumed and converted to the imine intermediate.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes. Causality: Cooling mitigates the exothermic hydride transfer, protecting the strain-sensitive oxetane ring from thermal degradation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quench & Neutralization: Slowly add 25 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Causality: This mildly basic quench safely destroys excess STAB and neutralizes the acetic acid without exposing the oxetane to harsh pH extremes.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[(4-nitrophenyl)methyl]oxetan-3-amine.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (2023) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (2016) URL:[Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes Source: Green Chemistry (2013) URL:[Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for N-[(4-nitrophenyl)methyl]oxetan-3-amine

Welcome to the Advanced Formulation and Troubleshooting Guide for N-[(4-nitrophenyl)methyl]oxetan-3-amine . This compound represents a classic paradox in modern medicinal chemistry: while it incorporates a highly polar o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Guide for N-[(4-nitrophenyl)methyl]oxetan-3-amine . This compound represents a classic paradox in modern medicinal chemistry: while it incorporates a highly polar oxetane ring designed to improve physicochemical properties, researchers frequently encounter severe precipitation and aggregation in aqueous biological assays.

This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to help you achieve stable, self-validating aqueous solutions.

Part 1: The Chemical Causality of Insolubility (FAQ)

To fix a solubility issue, we must first understand the molecular mechanics driving the precipitation.

Q1: Oxetanes are supposed to improve solubility compared to gem-dimethyl groups. Why is my compound crashing out in standard PBS (pH 7.4)? A: The insolubility is driven by a phenomenon known as the negative inductive effect. While seminal research by Carreira and co-workers established that oxetanes generally enhance solubility and metabolic stability[1], placing an oxetane directly alpha to a secondary amine drastically alters the amine's electron density. The strongly electron-withdrawing oxetane oxygen reduces the pKa of the adjacent amine by up to 2.7 units[2]. Therefore, while a standard benzylamine has a pKa of ~9.0, your compound's pKa shifts down to approximately 6.0–6.5. At a physiological pH of 7.4, the amine is completely deprotonated (existing as a neutral free base). Without the solubilizing positive charge, the highly crystalline, hydrophobic 4-nitrophenyl group dominates, driving rapid precipitation via π−π stacking and hydrophobic exclusion[3].

Q2: Can I force the compound into solution by heating it in water? A: No. The flat p-nitrobenzyl group promotes high crystal lattice energy. Heating will temporarily disrupt this lattice, but as the solution cools back to room temperature or 37°C, the thermodynamic drive to minimize water-hydrophobe interactions will force the compound to rapidly re-crystallize. You must alter the solvent environment or the ionization state.

Q3: When I dilute my DMSO stock into aqueous media, the solution turns cloudy. How do I prevent this "solvent shift" precipitation? A: This occurs because the compound is highly soluble in nonpolar/aprotic environments but highly insoluble in water. When the DMSO is diluted, the water "squeezes out" the nonpolar solute[4]. To prevent this, you must introduce a transitional surfactant (like Tween-80) or a complexing agent before the final aqueous dilution to micellize the free base.

Part 2: Mechanistic Workflows & Decision Matrices

The following diagram illustrates the logical pathway for selecting a solubilization strategy based on your assay's constraints.

G Start Compound Insoluble in Aqueous Media CheckPH Is assay pH strictly 7.4? Start->CheckPH LowPH Adjust pH < 5.0 (Protonate Amine) CheckPH->LowPH No NeedNeutral Require Neutral pH CheckPH->NeedNeutral Yes Cosolvent Use 5% DMSO + 5% Tween 80 NeedNeutral->Cosolvent In vitro Assays Cyclodextrin Use 20% HP-β-CD (Encapsulation) NeedNeutral->Cyclodextrin In vivo Dosing

Caption: Decision matrix for solubilizing N-[(4-nitrophenyl)methyl]oxetan-3-amine based on assay constraints.

Mechanism Oxetane Oxetane Ring (Negative Inductive Effect) Amine Secondary Amine (Reduced pKa ~6.5) Oxetane->Amine Withdraws electrons Neutral Physiological pH (7.4) (Neutral Free Base) Amine->Neutral Deprotonation Precipitate Hydrophobic Aggregation (p-Nitrobenzyl Stacking) Neutral->Precipitate Aqueous insolubility

Caption: Mechanistic pathway of oxetane-induced amine deprotonation and subsequent precipitation.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual clarity alone to confirm solubility; sub-micron aggregates can cause false positives in biological assays. Every protocol below includes a mandatory validation step.

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Best for: Assays that can tolerate acidic environments (e.g., gastric simulations, specific enzymatic assays).

  • Weighing: Accurately weigh 10 mg of N-[(4-nitrophenyl)methyl]oxetan-3-amine into a glass vial.

  • Suspension: Add 9 mL of ultra-pure water. The compound will float/suspend as a cloudy dispersion.

  • Titration: Dropwise, add 0.1 M HCl under constant magnetic stirring until the pH reaches 4.5. At this pH, the secondary amine is fully protonated, converting the molecule into a highly soluble hydrochloride salt.

  • Volume Adjustment: QS to 10 mL with water to achieve a 1 mg/mL stock.

  • Validation Step (DLS): Analyze a 1 mL aliquot using Dynamic Light Scattering (DLS). A valid true solution will show a scattering intensity near that of pure water, with no detectable particles >1 nm.

Protocol B: Co-Solvent / Surfactant Micellization

Best for: In vitro cell-based assays requiring neutral pH.

  • Primary Solubilization: Dissolve 5 mg of the compound in 0.5 mL of 100% DMSO. Vortex until completely clear.

  • Surfactant Coating: Add 0.5 mL of Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes. The Tween-80 coats the hydrophobic p-nitrobenzyl group, preventing immediate aggregation upon aqueous exposure.

  • Aqueous Quenching: Slowly add 9.0 mL of 1X PBS (pH 7.4) dropwise while vortexing.

  • Validation Step (Centrifugation/HPLC): Centrifuge the final mixture at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC. If the peak area matches the theoretical concentration (0.5 mg/mL), micellization is successful. If the peak area is lower, the compound has crashed out into the invisible pellet.

Protocol C: Cyclodextrin Complexation

Best for: In vivo dosing where high concentrations of DMSO/Tween are toxic.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 1X PBS (pH 7.4). HP- β -CD possesses a hydrophobic internal cavity and a hydrophilic exterior[5].

  • Complexation: Add an excess of the compound (e.g., 20 mg) to 10 mL of the HP- β -CD solution.

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 48 hours. This allows time for the hydrophobic p-nitrobenzyl tail to insert into the cyclodextrin cavity, leaving the polar oxetane ring exposed to the aqueous bulk.

  • Validation Step (Filtration): Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed solid drug. Quantify the dissolved complex in the filtrate via UV-Vis spectroscopy at the λmax​ of the nitroaromatic group (~270-280 nm).

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical interventions described above.

Solubilization MatrixMechanism of ActionExpected Solubility Limit (mg/mL)Visual State
Water / PBS (pH 7.4) None (Neutral Free Base)< 0.05Cloudy / Precipitate
Water (pH 4.5) Amine Protonation (Salt Formation)> 5.00Clear Solution
5% DMSO / 5% Tween-80 Co-solvency + Micellization~ 1.00Clear / Slight Opalescence
20% HP- β -CD (pH 7.4) Host-Guest Encapsulation~ 2.50Clear Solution

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Publications[Link]

  • Oxetanes in Drug Discovery Campaigns Semantic Scholar / Journal of Medicinal Chemistry[Link]

  • Solubility Enhancement Techniques: A Review on Conventional and Novel Approaches International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]

  • Preformulation Of Excipients In Biologics Development Bioprocess Online[Link]

  • Solubility Enhancement Techniques - A Review Open Access Journal of International (OAJI)[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-[(4-nitrophenyl)methyl]oxetan-3-amine Derivatives

Welcome to the Technical Support Center for functionalizing highly hindered oxetanyl amines. The incorporation of the oxetane ring into drug candidates is a powerful strategy for lowering lipophilicity and improving meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalizing highly hindered oxetanyl amines. The incorporation of the oxetane ring into drug candidates is a powerful strategy for lowering lipophilicity and improving metabolic stability. However, functionalizing secondary amines bearing both an oxetan-3-yl group and a bulky 4-nitrobenzyl moiety—specifically N-[(4-nitrophenyl)methyl]oxetan-3-amine —presents profound steric challenges. The sp3-rich, compact nature of the oxetane ring creates a highly congested nitrogen center, often leading to stalled reactions, poor yields, or unwanted ring-opening side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these synthetic bottlenecks.

Troubleshooting Guide 1: N-Acylation and Amidation Reactions

Q: Why do standard peptide coupling reagents (e.g., HATU, EDC/HOBt) fail to yield the amide when reacting N-[(4-nitrophenyl)methyl]oxetan-3-amine with carboxylic acids? A: The failure is primarily driven by the massive steric bulk of the active ester intermediate. When a carboxylic acid is activated by HATU, the resulting uronium-based active ester is extremely bulky. The trajectory required for the nitrogen lone pair of the oxetanyl amine to attack the carbonyl carbon is physically blocked by the adjacent oxetane ring and the 4-nitrobenzyl group.

  • Solution: Bypass bulky active esters entirely. Convert the carboxylic acid to an acyl chloride. Acyl chlorides are sterically minimal and highly electrophilic. Recent methodologies for the amidation of oxetan-3-amines explicitly utilize acyl chlorides in dichloromethane (DCM) with an amine base to overcome this exact steric barrier1[1].

Q: Even with acyl chlorides, my reaction stalls at 50% conversion. What is happening? A: This indicates a competitive deactivation pathway. The 4-nitrobenzyl group is electron-withdrawing, which slightly reduces the nucleophilicity of the amine. If the generated HCl is not efficiently scavenged, it protonates the remaining starting material, halting the reaction.

  • Solution: Ensure strictly anhydrous conditions and use a 2.0+ equivalent excess of a base with large steric hindrance, such as N,N-diisopropylethylamine (DIPEA). DIPEA is preferred here because its own steric bulk prevents it from reacting with the acyl chloride, reserving it entirely for proton scavenging2[2].

Troubleshooting Guide 2: Metal-Catalyzed C-N Cross-Coupling

Q: I am attempting a Buchwald-Hartwig cross-coupling of N-[(4-nitrophenyl)methyl]oxetan-3-amine with an aryl bromide, but I only observe starting material and dehalogenated byproduct. Which ligand should I use? A: The dehalogenated byproduct indicates that oxidative addition is occurring successfully, but the amine is too sterically hindered to coordinate to the palladium center (stalled transmetalation/amine binding). This leads to β-hydride elimination or protode-metalation of the aryl-palladium intermediate.

  • Solution: You must use a ligand specifically designed to accommodate bulky secondary amines. BrettPhos or RuPhos are the gold standards for this application. These dialkylbiaryl phosphine ligands create a highly reactive, mono-ligated Pd(0) species. The large pocket created by the ligand forces the bulky oxetanyl amine and the aryl group into close proximity, accelerating reductive elimination 3[3].

Troubleshooting Guide 3: N-Alkylation vs. Reductive Amination

Q: Direct alkylation with alkyl halides gives complex mixtures and low yields. Is reductive amination a better alternative for adding a third aliphatic group? A: Yes. Direct SN2 alkylation of this secondary amine is highly disfavored. The transition state requires the nitrogen to approach the alkyl halide at a specific 180° angle to the leaving group, which is sterically restricted by the oxetane ring. Forcing the reaction with heat often leads to oxetane ring-opening or degradation.

  • Solution: Reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) is highly recommended. The initial step—formation of the iminium ion—is reversible and less sterically demanding than an SN2 transition state. Once the iminium is formed, hydride delivery is rapid and irreversible 4[4].

Quantitative Data Presentation

Table 1: Reagent Efficacy for Functionalizing N-[(4-nitrophenyl)methyl]oxetan-3-amine

Reaction TypeReagent SystemSteric ToleranceTypical Yield (%)Primary Failure Mode
Amidation HATU / DIPEALow< 15%Steric clash at bulky active ester
Amidation Acyl Chloride / DMAPHigh85 - 95%None (Highly efficient trajectory)
C-N Coupling Pd(OAc)2 / BINAPLow< 5%Failure to bind amine to Pd center
C-N Coupling Pd2(dba)3 / BrettPhosVery High70 - 85%Aryl halide reduction (protode-metalation)
N-Alkylation Alkyl Iodide / K2CO3Low10 - 20%SN2 trajectory blocked by oxetane
N-Alkylation Aldehyde / NaBH(OAc)3High75 - 90%Reversible iminium formation

Strategic Visualizations

DecisionTree Start Target: Functionalize N-[(4-nitrophenyl)methyl]oxetan-3-amine Q1 Reaction Type? Start->Q1 Amidation Amidation Q1->Amidation Alkylation N-Alkylation Q1->Alkylation CrossCoupling C-N Cross-Coupling Q1->CrossCoupling Amidation_Sol Use Acyl Chlorides + DMAP/DIPEA (Avoid bulky HATU/EDC) Amidation->Amidation_Sol Alkylation_Sol Reductive Amination with NaBH(OAc)3 (Avoid direct halides) Alkylation->Alkylation_Sol CrossCoupling_Sol Buchwald-Hartwig Pd2(dba)3 + BrettPhos Strong Base (NaOtBu) CrossCoupling->CrossCoupling_Sol

Decision tree for selecting reaction conditions to overcome oxetane-induced steric hindrance.

Workflow Step1 1. Pre-activate Pd Pd2(dba)3 + BrettPhos Step2 2. Add Substrates Oxetanyl Amine + Ar-X Step1->Step2 Step3 3. Add Base NaOtBu (Portionwise) Step2->Step3 Step4 4. Heat to 90°C in Toluene (12h) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Step-by-step workflow for the Buchwald-Hartwig cross-coupling of hindered amines.

Experimental Protocols

Protocol 1: Sterically Demanding Amidation via Acyl Chloride

Self-Validating Logic: By pre-forming the acyl chloride, we eliminate the bulky intermediate. The use of DMAP acts as an acyl transfer catalyst, forming an even more electrophilic, linear N-acylpyridinium intermediate that easily penetrates the steric shield of the oxetane ring.

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 1 drop of anhydrous DMF (catalyst).

  • Concentration: Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.0 eq), DIPEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the amine solution. Warm to room temperature and stir for 4 hours.

  • Validation & Workup: Quench with saturated aqueous NaHCO3. If the reaction was successful, TLC will show complete consumption of the amine (ninhydrin stain negative). Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Cross-Coupling with BrettPhos

Self-Validating Logic: The use of a strong, soluble base (NaOtBu) ensures rapid deprotonation of the amine upon binding to Pd, driving the catalytic cycle forward before side reactions (like protode-metalation) can occur.

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge a vial with Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and the aryl bromide (1.0 eq). Add anhydrous toluene (0.1 M) and stir for 10 minutes to pre-form the active Pd-ligand complex (the solution will turn deep red/purple).

  • Substrate Addition: Add N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature and filter through a pad of Celite to remove Pd black and inorganic salts. A clean conversion will yield a single new spot on TLC (UV active, higher Rf than the starting amine). Concentrate and purify via silica gel chromatography.

References

  • Aza-Oxyallyl Cation Driven 3-Amido Oxetane Rearrangement to 2-Oxazolines Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines Source: ACS Publications URL
  • Chemically Diverse Group I p21-Activated Kinase (PAK)

Sources

Troubleshooting

Optimizing chromatographic separation of N-[(4-nitrophenyl)methyl]oxetan-3-amine enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic isolation of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic isolation of complex pharmaceutical intermediates. The oxetane-amine scaffold has become a highly privileged bioisostere in modern drug discovery due to its ability to modulate lipophilicity and metabolic stability. However, separating enantiomers of these basic, polar molecules presents unique chromatographic challenges.

This guide is dynamically structured to address the specific structural nuances, stationary phase selections, and mobile phase thermodynamics required to successfully resolve N-[(4-nitrophenyl)methyl]oxetan-3-amine derivatives.

Part 1: Core Structural Troubleshooting

Q: Why am I only seeing a single peak for N-[(4-nitrophenyl)methyl]oxetan-3-amine despite extensive chiral method screening?

The Expert Diagnosis: This is the most common structural oversight encountered with this specific scaffold. The exact molecule N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS 1343399-93-8) is achiral .

The unsubstituted oxetane ring possesses a plane of symmetry passing through the oxygen atom (O1) and the C3 carbon. Because the two paths around the ring (-CH 2​ -O-CH 2​ -) are chemically and spatially identical, C3 is not a stereocenter. Furthermore, secondary amines undergo rapid nitrogen inversion at room temperature, preventing the nitrogen from acting as a stable chiral center.

The Pivot: If you are working with a desymmetrized derivative —such as a substitution at the C2 or C4 position of the oxetane ring, or a chiral center introduced on the benzyl linker—the molecule becomes chiral and requires enantiomeric resolution . The remainder of this guide focuses on optimizing the chromatographic resolution for these desymmetrized, chiral oxetane-amine analogs.

Part 2: Method Development Workflow

To avoid chasing false peaks or degrading columns, method development must follow a logical, self-validating sequence.

G N1 1. System Suitability Test (SST) Validate CSP with known chiral standard N2 2. Primary CSP Screening Amylose vs. Cellulose Phases N1->N2 N3 3. Co-Solvent Selection Evaluate MeOH, EtOH, IPA N2->N3 N4 4. Basic Additive Tuning Add 0.1% - 0.5% DEA/TEA to suppress silanols N3->N4 N5 5. Thermodynamic Optimization Tune Temp (35-40°C) & BPR (120-150 bar) N4->N5 N6 6. Preparative Scale-Up Loadability testing & fraction collection N5->N6

Figure 1: Self-validating SFC method development workflow for basic chiral oxetane-amines.

Part 3: Chromatographic Optimization FAQs

Q: Which Chiral Stationary Phase (CSP) yields the highest resolution for desymmetrized oxetane-amine derivatives?

Polysaccharide-based CSPs are the industry standard for this class of molecules. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (commercially available as Chiralpak AD-H, YMC CHIRAL ART Amylose-C, or Lux Amylose-1) consistently outperforms cellulose equivalents .

Causality: The carbamate linkages on the amylose polymer provide essential hydrogen-bond donor and acceptor sites that interact strongly with the secondary amine and the nitro group of your analyte. Simultaneously, the helical structure of the amylose backbone creates a rigid chiral cavity that perfectly accommodates the compact oxetane ring, driving high enantioselectivity .

Q: My peaks are severely tailing, and resolution is dropping. How do I improve peak shape?

Peak tailing in secondary amines is almost always caused by secondary interactions between the basic nitrogen of the analyte and residual acidic silanol groups on the silica support of the CSP .

Causality & Solution: To suppress this, you must introduce a basic additive to your mobile phase. In Supercritical Fluid Chromatography (SFC), adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) to your polar organic modifier (e.g., Methanol) will competitively bind to the acidic silanols. This masks the active sites, drastically sharpening the peaks and restoring baseline resolution [[1]]([Link]).

Q: Should I use HPLC or SFC for this separation?

Supercritical Fluid Chromatography (SFC) is highly recommended. SFC utilizes supercritical CO 2​ , which has higher diffusivity and lower viscosity than traditional HPLC solvents.

Causality: This thermodynamic advantage allows for flow rates 3 to 5 times faster than normal-phase HPLC without a proportional increase in backpressure, significantly accelerating method development . Furthermore, the non-polar nature of CO 2​ pairs excellently with polar modifiers (MeOH + DEA) to elute highly polar basic amines rapidly.

Part 4: Quantitative Data Summary

The following table summarizes typical screening results demonstrating the critical impact of stationary phase selection and basic additives on the resolution of a chiral 2-substituted oxetane-amine derivative.

Table 1: Effect of Basic Additives and CSPs on Chiral Separation (SFC Conditions: 20% Co-Solvent in CO 2​ , 35°C, 150 bar backpressure)

Chiral Stationary PhaseCo-SolventAdditiveRet. Time 1 (min)Ret. Time 2 (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Amylose tris(3,5-dimethylphenylcarbamate)MethanolNone 3.454.121.12.8 (Severe)
Amylose tris(3,5-dimethylphenylcarbamate)Methanol0.1% DEA 3.104.853.5 1.1 (Ideal)
Amylose tris(3,5-dimethylphenylcarbamate)Ethanol0.1% DEA4.205.052.11.3
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol0.1% DEA2.953.200.81.2

Insight: The addition of 0.1% DEA not only corrects the tailing factor ( Tf​ drops from 2.8 to 1.1) but also dramatically improves resolution ( Rs​ ) by narrowing the peak width. Amylose phases demonstrate superior chiral recognition for this scaffold compared to Cellulose.

Part 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this step-by-step methodology for SFC Chiral Screening. This protocol is designed as a self-validating system—meaning the system proves its own integrity before any unknown sample is analyzed.

Step 1: System Suitability Test (SST)
  • Action: Before injecting your oxetane-amine, inject a known chiral standard (e.g., trans-stilbene oxide) using a standard 20% MeOH/CO 2​ method.

  • Causality: If the standard fails to achieve baseline resolution ( Rs​ > 2.0), your column is degraded, or the system has excessive dead volume. Do not proceed to sample screening until the SST passes.

Step 2: Sample Preparation
  • Action: Dissolve the racemic oxetane-amine derivative in the exact mobile phase co-solvent (e.g., Methanol) at a concentration of 1-2 mg/mL.

  • Causality: Avoid strong injection solvents like DMSO or DCM. These cause "viscous fingering" within the column, distorting the sample plug and leading to artificial peak splitting that can be falsely interpreted as chiral separation.

Step 3: Co-Solvent and Additive Preparation
  • Action: Prepare the organic modifier: 100% HPLC-grade Methanol containing 0.2% v/v Diethylamine (DEA).

  • Causality: The DEA must be freshly added. Over time, secondary amines can oxidize or degrade, failing to effectively block the acidic silanols on the CSP, which will result in returning peak tailing.

Step 4: Gradient Screening
  • Action: Run a rapid SFC gradient from 5% to 50% Co-solvent over 5 minutes at a flow rate of 3.0 mL/min, maintaining 150 bar backpressure and 35°C column temperature.

  • Causality: A gradient sweep covers the entire polarity range rapidly, allowing you to determine the approximate elution point of the enantiomers without wasting hours on isocratic guesswork.

Step 5: Isocratic Optimization
  • Action: Calculate the co-solvent percentage at the exact time of elution (accounting for the system's dwell volume). Convert the method to an isocratic run holding at this specific percentage.

  • Causality: Isocratic conditions provide the maximum possible thermodynamic interactions between the analyte enantiomers and the chiral cavities of the stationary phase, maximizing final resolution for preparative scale-up.

References

  • Resolution of chiral cannabinoids on amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase: effects of structural features and mobile phase additives. Journal of Chromatography A. URL:[Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products (FAGG). URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International / Chromatography Online. URL:[Link]

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society. URL:[Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. URL: [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters. URL:[Link]

Sources

Optimization

Reducing side reactions during N-[(4-nitrophenyl)methyl]oxetan-3-amine functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of N-[(4-nitrophenyl)methyl]oxetan-3-amine . While the oxeta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of N-[(4-nitrophenyl)methyl]oxetan-3-amine . While the oxetane motif is highly prized in medicinal chemistry for its ability to improve aqueous solubility and lower lipophilicity, this specific secondary amine presents a unique trifecta of chemoselectivity challenges: an acid-sensitive oxetane ring, a reduction-prone nitrobenzyl group, and a secondary amine susceptible to over-alkylation.

This guide provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating protocols to ensure high-yield functionalization without degradation.

Interactive Troubleshooting Logic

Before adjusting your reaction parameters, use the decision tree below to identify the root cause of your side reactions based on LCMS/TLC data.

G N1 Identify Side Reaction in Oxetan-3-amine Functionalization N2 Oxetane Ring Opening (+18 Da Mass Shift) N1->N2 N3 Nitro Group Reduction (-30 Da Mass Shift) N1->N3 N4 Over-Alkylation (Quaternization) N1->N4 N5 Check pH & Lewis Acids Switch to Mild Bases (DIPEA) N2->N5 Acidic/Nucleophilic Conditions N6 Avoid Strong Reductants Use NaBH(OAc)3 N3->N6 Aggressive Hydride Donors N7 Switch to Reductive Amination or Control Stoichiometry N4->N7 Direct SN2 Alkylation N8 Clean Functionalized Product N5->N8 N6->N8 N7->N8

Fig 1: Troubleshooting logic for N-[(4-nitrophenyl)methyl]oxetan-3-amine functionalization.

Frequently Asked Questions (FAQs)

Q1: During the acylation of N-[(4-nitrophenyl)methyl]oxetan-3-amine, I observe significant degradation and a +18 Da species on LCMS. What is happening and how do I prevent it? Cause: The +18 Da mass shift indicates hydrolytic oxetane ring-opening. The oxetane ring possesses a moderate ring strain of ~107 kJ/mol, making it highly susceptible to cleavage under acidic conditions1[1]. When exposed to Brønsted acids (like the HCl byproduct of an acyl chloride) or Lewis acids, the oxetane oxygen is protonated/coordinated. This lowers the LUMO of the C–O σ∗ antibonding orbital, inviting nucleophilic attack by water or the amine itself 2[2]. Solution: Maintain strictly basic or neutral conditions throughout the reaction and workup. Substitute standard bases with sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA). DIPEA effectively neutralizes acidic byproducts without acting as a nucleophile that could attack the oxetane3[3].

Q2: I am trying to synthesize a tertiary amine via reductive amination, but my 4-nitrobenzyl group is converting to a 4-aminobenzyl group (-30 Da). How can I achieve chemoselectivity? Cause: The 4-nitro group is highly susceptible to reduction. Aggressive hydride donors (e.g., LiAlH4​ ) or catalytic hydrogenation ( Pd/C,H2​ ) will rapidly reduce the nitro group to an aniline derivative, and can even cause concurrent reduction/cleavage of the oxetane ring at elevated temperatures4[4]. Solution: Transition to milder hydride donors. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard here, as it is highly chemoselective for iminium ions over nitro groups. If using borane complexes (e.g., BH3​⋅SMe2​ ), strictly control the stoichiometry to 1.0 equivalent and monitor the temperature (do not exceed 45 °C) to prevent nitro reduction 5[5].

Q3: Direct alkylation with alkyl halides yields a complex mixture of secondary, tertiary, and quaternary ammonium salts. How do I improve the yield of the tertiary amine? Cause: Direct SN​2 alkylation of secondary amines inherently suffers from over-alkylation because the resulting tertiary amine is often more nucleophilic than the secondary amine starting material, leading to rapid quaternization. Solution: Abandon direct alkylation in favor of reductive amination with the corresponding aldehyde or ketone. If SN​2 alkylation is strictly required for your synthetic route, employ mild inorganic bases like K2​CO3​ in polar aprotic solvents (e.g., DMF) at controlled temperatures, and use a slight deficit of the electrophile6[6].

Quantitative Reagent Compatibility

The following table summarizes the expected outcomes when applying common functionalization conditions to N-[(4-nitrophenyl)methyl]oxetan-3-amine. Use this to select the optimal reagents for your workflow.

Reaction TypeReagent SystemTarget FunctionalizationPrimary Side Reaction ObservedSuccess / Yield Rate
Reductive Amination NaBH(OAc)3​ , DCE, 25°CTertiary AmineNone (Clean conversion)>90%
Reductive Amination LiAlH4​ , THF, 65°CTertiary AmineNitro reduction & Oxetane cleavage<10% (High degradation)
Acylation R-COCl, DIPEA , DCM, 0°CAmideMinimal>95%
Acylation R-COCl, HCl (No Base)AmideOxetane ring-opening (+18 Da)<5%
Direct Alkylation R-I, K2​CO3​ , DMF, 80°CTertiary AmineQuaternization (Over-alkylation)~40-50%

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Chemoselective Reductive Amination (Zero Nitro-Reduction)

Purpose: Synthesis of a tertiary amine without reducing the 4-nitrobenzyl group or opening the oxetane ring.

  • Iminium Formation: Combine N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Stir for 1-2 hours.

    • Causality: DCE is preferred over methanol to prevent any solvolysis of the oxetane ring.

    • Self-Validation Checkpoint: Take a 5 μ L aliquot for LCMS. The absence of the starting material mass and the presence of the imine/iminium mass validates complete condensation. Do not add the reducing agent until this is confirmed.

  • Hydride Addition: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Stepwise addition manages the exothermic hydride transfer. Localized heating can inadvertently trigger partial reduction of the nitro group.

  • Quenching & Workup: Stir for 12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract with dichloromethane.

    • Causality: A mild basic quench ensures the aqueous phase remains alkaline, preventing acid-catalyzed oxetane opening during the liquid-liquid extraction phase7[7].

Protocol B: Base-Promoted Acylation (Zero Ring-Opening)

Purpose: Synthesis of an amide derivative while protecting the acid-sensitive oxetane core.

  • Base Pre-treatment: Dissolve N-[(4-nitrophenyl)methyl]oxetan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add DIPEA (2.5 eq) and stir for 10 minutes at 0 °C.

    • Causality: Pre-saturating the environment with a sterically hindered, non-nucleophilic base ensures that any trace HCl generated from the acyl chloride is immediately neutralized before it can protonate the oxetane oxygen.

  • Acylation: Add the target acyl chloride (1.1 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

    • Self-Validation Checkpoint: Perform LCMS analysis of the organic layer. The desired amide product should appear as [M+H]+ . The strict absence of a [M+18+H]+ peak confirms the oxetane ring remains completely intact.

  • Alkaline Workup: Wash the organic layer with brine and saturated NaHCO3​ .

    • Critical Warning: Do NOT use 1M HCl or NH4​Cl washes, which are standard in conventional amide workups. Exposing the organic layer to an acidic aqueous wash will rapidly open the oxetane ring.

References

  • Benchchem. Assessing the stability of the oxetane ring under various chemical conditions.1

  • National Institutes of Health (PMC). Oxetanes in Drug Discovery Campaigns.2

  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?4

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.7

  • ACS Publications. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window.6

  • Thieme Connect. One-Pot Reductive N-Alkylation with Carbonyl Compounds To Give Tertiary Amines via Borane Reduction of Imines.5

  • National Institutes of Health (PMC). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir.3

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC analytical methods for N-[(4-nitrophenyl)methyl]oxetan-3-amine quantification

Introduction to the Analytical Challenge The incorporation of the oxetane-3-amine motif is an increasingly popular strategy in medicinal chemistry to improve aqueous solubility, modulate lipophilicity, and enhance metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

The incorporation of the oxetane-3-amine motif is an increasingly popular strategy in medicinal chemistry to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability in drug candidates[1]. However, quantifying N-[(4-nitrophenyl)methyl]oxetan-3-amine presents a unique set of chromatographic challenges.

The molecule is structurally complex, featuring a basic secondary amine (predicted pKa ~6.79)[2], a highly polar, hydrogen-bond-accepting oxetane ring, and a hydrophobic, UV-active 4-nitrobenzyl group. When developing an analytical method, relying on a rigid, template-based approach often leads to poor peak shape and irreproducible retention. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 and Pentafluorophenyl (PFP) columns against Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating quantification method compliant with ICH Q2(R2) guidelines[3][4].

Chromatographic Strategy & Column Comparison

To build a self-validating analytical system, we must first understand the causality behind stationary phase selection and how it dictates analyte behavior.

  • Traditional C18 (RPLC): C18 phases rely exclusively on hydrophobic dispersion forces. While the 4-nitrobenzyl group provides sufficient hydrophobicity for retention, the basic secondary amine acts as a strong hydrogen bond donor/acceptor. On C18 columns, this amine interacts with unendcapped, acidic surface silanols, creating a secondary retention mechanism that manifests as severe peak tailing and compromised resolution[5][6].

  • Pentafluorophenyl (PFP): PFP phases offer a multi-modal, orthogonal retention mechanism. The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring that engages in strong π−π interactions with the nitrobenzyl system. Simultaneously, the polarized C-F bonds provide dipole-dipole interactions with the oxetane oxygen. This effectively outcompetes silanol interactions, yielding highly symmetrical peaks for basic amines[5].

  • HILIC (Amide): HILIC utilizes a polar stationary phase with a highly organic mobile phase (e.g., >70% Acetonitrile), where water acts as the strong eluting solvent. Retention is driven by the partitioning of the polar oxetane and protonated amine into a water-enriched layer immobilized on the stationary phase[6].

Mechanisms Analyte N-[(4-nitrophenyl)methyl] oxetan-3-amine C18 Standard C18 Hydrophobic Partitioning Analyte->C18 Nitrobenzyl PFP PFP Column π-π & Dipole Interactions Analyte->PFP Aromatic & Amine HILIC HILIC Amide Aqueous Layer Partitioning Analyte->HILIC Oxetane & Amine

Figure 2: Primary retention mechanisms for the analyte across different column chemistries.

Column Screening Data

To objectively evaluate these mechanisms, a screening experiment was conducted at a target concentration of 10 µg/mL.

Table 1: Column Performance Comparison | Column Chemistry (5 µm, 150 x 4.6 mm) | Retention Time ( tR​ ) | Tailing Factor ( Tf​ ) | Theoretical Plates ( N ) | Suitability Status | |---------------------------------------|------------------------|------------------------|--------------------------|--------------------| | C18 (RPLC) | 4.2 min | 1.85 | 4,500 | Fail (High Tailing)| | PFP (RPLC) | 5.8 min | 1.05 | 12,500 | Optimal | | HILIC (Amide) | 3.1 min | 1.15 | 8,200 | Pass (Low tR​ ) |

Insight: The PFP column was selected as the optimal phase. It leverages the aromaticity of the nitrobenzyl group while neutralizing the amine's tendency to tail, providing the highest theoretical plate count.

Experimental Protocols: Step-by-Step Methodology

Every protocol described below is engineered as a self-validating system, ensuring that physical or chemical anomalies are caught before data is generated.

Protocol 1: Sample Preparation & Matrix Spiking

Causality Check: To prevent the "solvent effect"—where a sample injected in a strong solvent bypasses stationary phase partitioning and causes peak distortion—the sample diluent must strictly match the initial mobile phase conditions[6].

  • Diluent Preparation: Prepare a solution of 90:10 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of N-[(4-nitrophenyl)methyl]oxetan-3-amine reference standard (>98% purity)[7] and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution with the diluent to create a 6-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

  • Self-Validating Matrix Spike: To verify that the extraction and quantification steps are free from matrix-induced signal suppression, spike the analyte into a blank matrix at 80%, 100%, and 120% of the target concentration (10 µg/mL).

Protocol 2: Optimized HPLC Execution (PFP Method)

Causality Check: By adjusting the aqueous mobile phase to pH 3.0, we achieve two critical objectives: (1) the secondary amine (pKa ~6.79) is fully protonated, locking it into a single ionization state to prevent peak splitting, and (2) acidic surface silanols on the silica backbone are neutralized, drastically reducing secondary ion-exchange interactions[2][5].

  • System Setup: Agilent 1260 Infinity II LC (or equivalent) equipped with a Diode Array Detector (DAD)[1].

  • Column: PFP (Pentafluorophenyl), 5 µm, 150 mm x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: Ammonium formate is volatile, ensuring future LC-MS/MS compatibility).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar oxetane)

    • 2.0 - 8.0 min: 10% 90% B (Linear ramp)

    • 8.0 - 10.0 min: 90% B (Column wash)

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 275 nm (optimized for the π→π∗ transition of the 4-nitrobenzyl chromophore).

ICH Q2(R2) Method Validation

The optimized PFP method was subjected to full lifecycle validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove the procedure is fit for its intended purpose[3][4].

Workflow A 1. Define Target Profile Analyte: Oxetane Amine B 2. Column Screening C18 vs. PFP vs. HILIC A->B C 3. Method Optimization Buffer pH & Gradient B->C D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision C->D E 5. Routine Analysis Lifecycle Management D->E

Figure 1: Analytical lifecycle workflow for HPLC method development and validation.

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation Parameter ICH Q2(R2) Acceptance Criteria Experimental Result Status

| Linearity ( R2 ) | 0.995 | 0.9998 | Pass | | Range | 80% to 120% of target conc. | 0.5 – 50 µg/mL | Pass | | Accuracy | 98.0% – 102.0% Recovery | 99.4% ± 0.6% | Pass | | Repeatability | RSD 2.0% (n=6) | 0.8% | Pass | | Intermediate Prec. | RSD 2.0% (n=12, 2 days)| 1.1% | Pass | | LOD | S/N 3 | 0.05 µg/mL | Pass | | LOQ | S/N 10 | 0.15 µg/mL | Pass |

Conclusion

The quantification of N-[(4-nitrophenyl)methyl]oxetan-3-amine requires a deliberate departure from standard C18 methodologies. By understanding the structural causality—specifically the basicity of the amine and the polarity of the oxetane—we demonstrated that a Pentafluorophenyl (PFP) stationary phase provides superior, multi-modal retention. The resulting method is highly precise, accurate, and fully validated under ICH Q2(R2) standards, providing researchers with a reliable, self-validating framework for routine analysis and drug development workflows.

Sources

Comparative

Comparative efficacy of N-[(4-nitrophenyl)methyl]oxetan-3-amine in high-throughput screening

Comparative Efficacy of N-[(4-nitrophenyl)methyl]oxetan-3-amine in High-Throughput Screening (HTS) Library Design As high-throughput screening (HTS) libraries evolve, the strategic selection of building blocks is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-[(4-nitrophenyl)methyl]oxetan-3-amine in High-Throughput Screening (HTS) Library Design

As high-throughput screening (HTS) libraries evolve, the strategic selection of building blocks is paramount to minimizing downstream attrition rates. Historically, medicinal chemists relied heavily on gem-dimethyl and cyclobutyl groups to introduce steric bulk and conformational restriction. However, these hydrophobic motifs often severely compromise aqueous solubility and metabolic stability.

The integration of oxetane-containing building blocks, specifically N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8) , represents a paradigm shift in library design. As a Senior Application Scientist, I have observed firsthand how replacing traditional lipophilic moieties with oxetan-3-amines systematically rescues "brick-dust" compounds, transforming them into viable, high-quality HTS hits.

Mechanistic Causality: The Oxetane Advantage

The superior performance of N-[(4-nitrophenyl)methyl]oxetan-3-amine in HTS campaigns is not coincidental; it is rooted in fundamental physical organic chemistry. When compared to its gem-dimethyl or cyclobutane bioisosteres, the oxetane ring exerts three distinct mechanistic advantages:

  • Inductive pKa Modulation : The highly electronegative oxygen atom within the strained four-membered ring exerts a strong inductive electron-withdrawing effect (-I effect) across the sp3 carbon framework. This pulls electron density away from the adjacent amine's lone pair, typically reducing its basicity (pKa) by 1.5 to 2.0 units[1]. Lowering the pKa prevents the amine from being fully protonated at physiological pH, thereby reducing phospholipidosis and hERG toxicity risks[2].

  • Reduction of Lipophilicity (LogD) : The oxetane oxygen acts as a potent hydrogen-bond acceptor. This high polarity drastically lowers the LogD profile of the parent molecule compared to a purely hydrocarbon gem-dimethyl group, directly translating to enhanced aqueous solubility[2].

  • Conformational Puckering : Unlike the relatively flat cyclobutane ring, the oxetane ring adopts a puckered conformation (approximately 8.7°) that minimizes transannular gauche interactions. This compact 3D architecture allows the molecule to fit snugly into target binding pockets without paying the high entropic penalty associated with highly flexible alkyl chains[1].

Property_Modulation A Oxetane Motif Integration B Inductive Electron Withdrawal A->B D Reduced Lipophilicity (Lower LogD) A->D C Amine pKa Reduction B->C E Enhanced HTS Hit Quality C->E D->E

Mechanistic pathway of physicochemical property modulation by oxetane integration.

Comparative Efficacy Data

To objectively evaluate the efficacy of N-[(4-nitrophenyl)methyl]oxetan-3-amine, we must benchmark it against its direct structural alternatives. The table below summarizes the physicochemical profiling of functionalized derivatives generated during a standard HTS library synthesis campaign.

Building Block MotifRepresentative StructureAmine pKaLogD (pH 7.4)Kinetic Solubility (µM)Microsomal CLint (µL/min/mg)
Oxetane N-[(4-nitrophenyl)methyl]oxetan-3-amine~6.81.2>500<15
gem-Dimethyl N-(4-nitrobenzyl)-2-methylpropan-2-amine~8.52.15045
Cyclobutane N-(4-nitrobenzyl)cyclobutanamine~8.42.33060

Data Interpretation: The oxetane derivative demonstrates a near 10-fold increase in kinetic solubility and a >3-fold improvement in intrinsic clearance (CLint) compared to the gem-dimethyl analog. The metabolic stability is enhanced because the electron-deficient oxetane ring is highly resistant to Cytochrome P450-mediated oxidative metabolism, effectively acting as a metabolic shield[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the chemical incorporation of the oxetane building block and its subsequent physicochemical evaluation.

Protocol A: High-Throughput Library Synthesis via Reductive Amination

Causality: While oxetanes are generally stable, the strained ring can be susceptible to ring-opening under harsh Lewis acidic conditions. Therefore, we utilize Sodium Triacetoxyborohydride (STAB), a mild, self-buffering reducing agent that selectively reduces the imine intermediate without degrading the oxetane core. Recent advances also support mild photocatalytic functionalization of oxetanes[3], but reductive amination remains the HTS standard.

  • Preparation : In a 384-well reaction block, dispense 10 µL of N-[(4-nitrophenyl)methyl]oxetan-3-amine (0.1 M in anhydrous DCE) into each well.

  • Imine Formation : Add 10 µL of diverse aldehyde library members (0.1 M in DCE). Add 1.0 equivalent of acetic acid to catalyze imine formation.

    • Self-Validation Control: Reserve column 24 for a known positive control (e.g., benzaldehyde) and a negative control (solvent only) to monitor baseline reactivity.

  • Reduction : Agitate for 2 hours at room temperature. Add 15 µL of STAB (0.15 M suspension in DCE).

  • Quenching & LC-MS Validation : After 12 hours, quench with 10 µL of saturated NaHCO3. Extract the organic layer.

    • Self-Validation Control: Run rapid LC-MS on the positive control wells. A mass shift corresponding to the exact mass of the oxetane-amine product minus water confirms successful reductive amination without ring-opening (which would present as a +18 Da mass artifact).

HTS_Workflow A N-[(4-nitrophenyl)methyl] oxetan-3-amine B Parallel Library Synthesis (Mild Reductive Amination) A->B C High-Throughput Screening (HTS) B->C D Hit Identification (Improved PK/PD) C->D

Workflow for HTS library synthesis utilizing oxetan-3-amine building blocks.

Protocol B: High-Throughput Kinetic Solubility Profiling (Nephelometry)

Causality: HTS requires rapid, label-free quantification of solubility. Nephelometry measures the scattering of light caused by suspended insoluble particles. Because oxetanes drastically alter solubility thresholds, this assay is critical for ranking library hits.

  • Sample Dilution : Transfer 2 µL of the purified oxetane-library compounds (10 mM in DMSO) into a 384-well clear-bottom assay plate.

  • Buffer Addition : Rapidly dispense 198 µL of PBS (pH 7.4) to achieve a final compound concentration of 100 µM (1% DMSO).

  • Incubation : Incubate the plate at 25°C for 2 hours on a plate shaker (500 rpm) to allow thermodynamic equilibration of any precipitates.

  • Nephelometric Reading : Read the plate using a laser-based microplate nephelometer.

    • Self-Validation Control: Include Nicardipine (highly insoluble, high scatter signal) and Propranolol (highly soluble, baseline scatter signal) on every plate. If the Nicardipine control fails to register a scatter signal >10x the baseline, the assay is invalidated due to potential laser misalignment or buffer degradation.

Conclusion

The strategic substitution of traditional aliphatic groups with N-[(4-nitrophenyl)methyl]oxetan-3-amine fundamentally upgrades the quality of HTS libraries. By logically modulating the pKa, lowering the LogD, and protecting the molecule from rapid microsomal clearance, researchers can bypass the traditional "solubility vs. permeability" trade-off that plagues early-stage drug discovery.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[(4-nitrophenyl)methyl]oxetan-3-amine

The integration of oxetane motifs into medicinal chemistry has revolutionized drug discovery. As highly stable bioisosteres for carbonyl and gem-dimethyl groups, oxetanes improve metabolic stability, lower lipophilicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of oxetane motifs into medicinal chemistry has revolutionized drug discovery. As highly stable bioisosteres for carbonyl and gem-dimethyl groups, oxetanes improve metabolic stability, lower lipophilicity, and modulate the basicity of adjacent amines[1],[2]. However, handling advanced building blocks like N-[(4-nitrophenyl)methyl]oxetan-3-amine (CAS: 1343399-93-8) requires a rigorous, mechanistically grounded approach to laboratory safety.

As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals with a self-validating system for handling this specific compound. We will move beyond standard safety data sheets to explore the causality behind these safety protocols, ensuring your laboratory operations are both highly efficient and fundamentally secure.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must quantify the physical and regulatory parameters of the compound. The table below summarizes the critical quantitative data and hazard classifications associated with N-[(4-nitrophenyl)methyl]oxetan-3-amine and its direct structural analogs[3].

ParameterValue / Classification
Chemical Name N-[(4-nitrophenyl)methyl]oxetan-3-amine
Common Name N-(4-nitrobenzyl)oxetan-3-amine
CAS Number 1343399-93-8
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Primary Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Mechanistic Toxicology: The "Why" Behind the Hazard

To build deep trust in safety protocols, laboratory personnel must understand the chemical causality driving the risk. The hazards of N-[(4-nitrophenyl)methyl]oxetan-3-amine stem from its three distinct structural moieties:

  • The Secondary Amine (Basicity & Irritation): The unshared electron pair on the nitrogen atom confers basicity. Upon contact with physiological moisture (sweat, tears), the amine can initiate the saponification of epidermal and corneal lipid bilayers. This lipid disruption is the direct mechanistic cause of its Skin Irrit. 2 and Eye Irrit. 2A classifications[3].

  • The p-Nitrobenzyl Group (Penetration & Systemic Toxicity): The nitroaromatic ring is highly lipophilic, acting as a penetration enhancer that drives the molecule through the stratum corneum. Furthermore, nitrobenzyl derivatives are known sensitizers. If systemically absorbed, nitroaromatics carry a risk of inducing methemoglobinemia by oxidizing Fe²⁺ in hemoglobin to Fe³⁺, severely impairing oxygen transport[4].

  • The Oxetane Ring (Reactivity): While oxetanes are remarkably more stable than epoxides under physiological conditions, the four-membered ring possesses significant inherent ring strain (~107 kJ/mol). Exposure to strong Brønsted or Lewis acids can trigger exothermic ring-opening polymerization. Therefore, this compound must be strictly segregated from concentrated acids in the waste stream[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic toxicology outlined above, standard laboratory PPE is insufficient. The following targeted PPE matrix is required, in accordance with the National Research Council's Prudent Practices in the Laboratory[5].

  • Hand Protection (Double Gloving): Wear a primary layer of standard nitrile gloves (0.11 mm) and a secondary outer layer of extended-cuff nitrile gloves. Causality: The lipophilic nitrobenzyl group facilitates rapid dermal permeation. Double gloving provides a mechanical fail-safe against micro-tears during handling.

  • Eye & Face Protection: Snug-fitting, indirect-vented chemical safety goggles are mandatory. Causality: Standard safety glasses with side shields do not protect against aerosolized basic amine powders, which can cause severe, irreversible corneal saponification.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned to the collar. Causality: Knit cuffs prevent the wrists from acting as a collection point for hazardous dust.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 feet per minute (fpm)[5]. If engineering controls fail or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator must be worn due to the compound's STOT SE 3 (respiratory irritation) classification[3].

Operational Workflows & Self-Validating Protocols

To ensure absolute safety, every procedure must include a "Validation Checkpoint"—a physical or chemical confirmation that the step was executed correctly.

Protocol A: Safe Handling and Dispensing
  • Preparation: Verify the fume hood monitor reads between 80–100 fpm. Clear the hood of all strong acids or oxidizing agents.

  • Donning: Apply the PPE matrix detailed in Section 3.

  • Dispensing: Use an anti-static, grounded micro-spatula to transfer the powder. Causality: Static discharge can aerosolize fine nitroaromatic powders, increasing inhalation risk.

  • Containment: Transfer the required mass into a pre-tared vial and seal it with a PTFE-lined cap before removing it from the fume hood.

  • Validation Checkpoint: Wipe down the exterior of the sealed vial and the analytical balance pan with a 10% citric acid solution. The mild acid neutralizes any residual basic amine traces, rendering them water-soluble and easily removable.

DispensingWorkflow Start Verify Fume Hood Face Velocity (80-100 fpm) PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Dispense Dispense Chemical using Anti-Static Spatula PPE->Dispense Weigh Seal in Secondary Weighing Container Dispense->Weigh Decon Decontaminate Surfaces (10% Citric Acid) Weigh->Decon

Fig 1. Standard operational workflow for handling and dispensing oxetan-3-amine derivatives.

Protocol B: Spill Response Procedure

If N-[(4-nitrophenyl)methyl]oxetan-3-amine is spilled, immediate containment is required to prevent respiratory exposure.

  • Assessment: Determine if the spill is confined within the fume hood. If outside the hood, evacuate the immediate area and notify Environmental Health and Safety (EHS)[5].

  • Containment: Cover the spilled powder with a damp, inert absorbent material (e.g., vermiculite moistened with water) to prevent aerosolization.

  • Neutralization: Lightly spray the absorbed mixture with a dilute, weak acid (e.g., 5% acetic acid or citric acid) to protonate the amine, reducing its volatility and basicity.

  • Validation Checkpoint: Touch a strip of universal pH indicator paper to the damp vermiculite. The protocol is validated when the paper reads a neutral pH (6.0–7.5), confirming the amine hazard has been mitigated.

  • Disposal: Scoop the neutralized slurry into a designated solid hazardous waste container.

SpillResponse Spill Chemical Spill Detected Location Is spill contained inside the fume hood? Spill->Location Inside Absorb with Vermiculite Neutralize with weak acid Location->Inside  Yes Outside Evacuate Lab Notify EHS Immediately Location->Outside  No Waste Transfer to Solid Hazardous Waste Inside->Waste

Fig 2. Emergency decision matrix for N-[(4-nitrophenyl)methyl]oxetan-3-amine spills.

Protocol C: Waste Disposal Plan
  • Segregation: N-[(4-nitrophenyl)methyl]oxetan-3-amine waste must be strictly segregated into a container labeled "Basic Organic Waste - Non-Halogenated."

  • Incompatibility Warning: Never mix this compound with acidic waste streams (e.g., HCl, H₂SO₄, or HNO₃). Causality: Strong acids will protonate the oxetane oxygen, lowering the activation energy for an exothermic, acid-catalyzed ring-opening reaction that can over-pressurize the waste container.

  • Validation Checkpoint: Before sealing the waste carboy for EHS pickup, verify the waste log to ensure no halogenated solvents or strong mineral acids have been introduced into the container during the shift.

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